molecular formula C20H37NO5 B1678353 N-Palmitoyl-L-aspartate CAS No. 1782-17-8

N-Palmitoyl-L-aspartate

Cat. No.: B1678353
CAS No.: 1782-17-8
M. Wt: 371.5 g/mol
InChI Key: ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl-L-aspartate is a natural N-acylaspartate that inhibits Hedgehog signaling after stimulation with Smoothened agonist (SAG; ) or non-sterol-modified Sonic Hedgehog. It does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase.>Palmitoyl-L-aspartic acid is a natural N-acylaspartate that inhibits Hedgehog signaling after stimulation with Smoothened agonist or non-sterol-modified Sonic Hedgehog. It does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase.

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926579
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-17-8, 130056-61-0
Record name N-Palmitoyl aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1782-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has garnered interest within the scientific community for its specific biological activities, most notably as an inhibitor of the Hedgehog (Hh) signaling pathway. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological functions, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this molecule.

Core Properties of this compound

This compound is a chiral molecule consisting of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of the L-isomer of aspartic acid via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and use in experimental settings.

PropertyValueReference
Chemical Formula C₂₀H₃₇NO₅[1]
Molecular Weight 371.5 g/mol [1]
CAS Number 1782-17-8[1]
Appearance Crystalline solid[1]
Melting Point Not available
Boiling Point Not available
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 25 mg/mL, Methyl Acetate: 10 mg/mL, PBS (pH 7.2): 2 mg/mL[1]
Storage Temperature -20°C[1]
Biological Activity

The primary reported biological activity of this compound is the inhibition of the Hedgehog signaling pathway.[1] It has been shown to be effective after stimulation with a Smoothened (SMO) agonist (SAG) or with non-sterol-modified Sonic Hedgehog (Shh).[1] Notably, it does not appear to interact with cannabinoid receptors or inhibit the fatty acid amide hydrolase (FAAH) enzyme, distinguishing it from other lipid signaling molecules.[1]

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a general method for the N-acylation of amino acids can be adapted. The following is a generalized protocol based on common organic synthesis techniques for forming an amide bond between a fatty acid and an amino acid.

Generalized Synthesis Protocol

This procedure involves the activation of the carboxylic acid group of palmitic acid, followed by its reaction with the amino group of L-aspartic acid.

Materials:

  • L-aspartic acid

  • Palmitoyl chloride (or palmitic acid and a coupling agent like DCC or HBTU)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Hydrochloric acid (HCl) for workup

  • Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Protection of L-aspartic acid (if necessary): The carboxylic acid groups of L-aspartic acid may need to be protected to prevent side reactions. This can be achieved by converting them to esters (e.g., methyl or benzyl esters).

  • Activation of Palmitic Acid: If starting from palmitic acid, it needs to be activated. This can be done by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent. If using palmitoyl chloride, this step is omitted.

  • Acylation Reaction:

    • Dissolve the protected L-aspartic acid in the chosen aprotic solvent.

    • Add the non-nucleophilic base to the reaction mixture.

    • Slowly add the palmitoyl chloride (or the activated palmitic acid) to the solution at a controlled temperature (often 0°C to room temperature).

    • Allow the reaction to stir for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Deprotection (if necessary): If the carboxylic acid groups of aspartic acid were protected, they need to be deprotected. The method of deprotection will depend on the protecting group used (e.g., hydrolysis for esters).

  • Final Purification: The final product may require further purification by recrystallization or another round of chromatography.

Workflow Diagram:

G cluster_synthesis Generalized Synthesis of this compound start Start Materials: L-aspartic acid, Palmitic acid/Palmitoyl chloride protection Protection of L-aspartic acid (optional) start->protection activation Activation of Palmitic Acid (if necessary) start->activation acylation Acylation Reaction protection->acylation activation->acylation workup Aqueous Workup acylation->workup purification1 Silica Gel Chromatography workup->purification1 deprotection Deprotection (if necessary) purification1->deprotection purification2 Final Purification deprotection->purification2 end_product This compound purification2->end_product G cluster_assay Gli-Luciferase Reporter Assay Workflow seed_cells Seed NIH/3T3 Gli-Luciferase Reporter Cells in 96-well plates culture Culture to Confluency seed_cells->culture treatment Treat with SAG and This compound culture->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis luminescence Measure Firefly and Renilla Luciferase Activity lysis->luminescence analysis Data Analysis (Normalize and Calculate IC50) luminescence->analysis result Inhibitory Activity of This compound analysis->result G cluster_pathway Hedgehog Signaling Pathway and Point of Inhibition Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli_active Active Gli Gli->Gli_active activation Nucleus Nucleus Gli_active->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes regulates Inhibitor This compound Inhibitor->Gli_active inhibits

References

An In-Depth Technical Guide to N-Palmitoyl-L-aspartate: Discovery, Natural Occurrence, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is a naturally occurring N-acyl amino acid that has garnered recent interest due to its discovery as an endogenous lipid in mammals and its potential role in cell signaling. Initially investigated for its physicochemical properties as a surfactant, its identification in biological tissues has opened new avenues for research into its physiological functions, particularly its inhibitory effects on the Hedgehog signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, natural occurrence, and known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.

Discovery and First Synthesis

The journey of this compound from a synthetic molecule to a recognized endogenous lipid highlights a fascinating trajectory in lipid research. While the exact first synthesis in the literature is not readily apparent, studies on the surfactant properties of N-acyl amino acids predate its discovery in nature. A notable study by Gerova and colleagues in 2008 investigated the self-assembly properties of a range of chiral N-palmitoyl amino acid surfactants.[1] This research indicated that such compounds were being synthesized for their physicochemical characteristics, well before their biological significance was understood.

The pivotal discovery of this compound as a natural product came in 2016 from a study by Bilgin et al.[2] This research utilized a novel method for lipid discovery based on combinatorial screening and untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). In their analysis of rat kidney extracts, they identified a novel class of N-acylaspartates, including this compound, as endogenous molecules.[2] This discovery was significant as it established this compound as a previously unknown component of the mammalian lipidome.

Natural Occurrence

This compound has been identified as a naturally occurring lipid in mammalian tissues. The initial discovery by Bilgin et al. (2016) was made in rat kidney extracts.[2] However, comprehensive data on its distribution and concentration in various other tissues and organisms are still emerging. The biosynthesis of N-acyl amino acids in mammals is an area of active research, and the specific enzymatic pathways responsible for the endogenous production of this compound have not yet been fully elucidated. General pathways for N-acyl amino acid synthesis involve the action of N-acyltransferases, but the specific enzyme(s) that utilize palmitoyl-CoA and L-aspartate as substrates to produce this compound remain to be identified.

Table 1: Quantitative Data on this compound

ParameterValueSource Organism/TissueAnalytical MethodReference
Endogenous OccurrenceDetectedRat KidneyUntargeted LC-MS/MSBilgin et al., 2016[2]
Further quantitative data on the concentration of this compound in various tissues is not yet widely available in the literature.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

The most significant biological activity attributed to this compound to date is its role as an inhibitor of the Hedgehog (Hh) signaling pathway.[2] The Hedgehog pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of stem cells and tissue homeostasis in adults. Aberrant activation of the Hh pathway is a known driver in several types of cancer.

The study by Bilgin et al. (2016) demonstrated that this compound can inhibit Hedgehog signaling that has been stimulated by a Smoothened (SMO) agonist.[2] This finding is critical as it suggests that this compound acts at or downstream of the SMO receptor, a key transducer of the Hh signal. The precise molecular mechanism of this inhibition is still under investigation. It is noteworthy that this compound was found to not affect the activity of cannabinoid receptors or the fatty acid amide hydrolase (FAAH), indicating a degree of specificity in its biological action.[2]

Hedgehog_Signaling_Inhibition Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates NPA This compound NPA->SMO Inhibits SAG SMO Agonist (SAG) SAG->SMO Activates key_activates Activation key_inhibits Inhibition A1 A2 I1 I2

Caption: Proposed mechanism of this compound action on the Hedgehog pathway.

Experimental Protocols

Chemical Synthesis of N-Palmitoyl Amino Acids

The synthesis of N-palmitoyl amino acids can be achieved through standard peptide coupling reactions. The following is a general protocol adapted from methodologies used for synthesizing N-acyl amino acids for surfactant studies.

Materials:

  • L-aspartic acid

  • Palmitic acid

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid (aqueous, dilute)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve L-aspartic acid (with its carboxylic acid side chain protected if necessary, e.g., as a di-tert-butyl ester) and palmitic acid in an anhydrous solvent.

  • Add the coupling agents (e.g., DCC and a catalytic amount of DMAP) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • If protecting groups were used, deprotect the carboxylic acid groups (e.g., using trifluoroacetic acid for tert-butyl esters).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactants L-Aspartic Acid (protected) + Palmitic Acid Coupling Coupling Reaction (DCC/DMAP or EDC) Reactants->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Deprotection Purification->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the chemical synthesis of this compound.

Extraction and Analysis from Biological Tissues (Untargeted Lipidomics Approach)

The following protocol is a generalized procedure for untargeted lipidomics of tissues, based on the methods that led to the discovery of this compound.[2]

Materials:

  • Tissue sample (e.g., rat kidney), flash-frozen in liquid nitrogen

  • Homogenizer

  • Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Water (LC-MS grade)

  • Internal standards (optional, for semi-quantification)

  • Centrifuge

  • Vials for sample collection and analysis

  • UPLC-QTOF or Orbitrap Mass Spectrometer

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in a cold methanol/water mixture.

  • Lipid Extraction (MTBE method):

    • Add MTBE to the tissue homogenate and vortex thoroughly.

    • Induce phase separation by adding water and vortexing again.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the upper organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase chromatography column (e.g., C18).

    • Elute the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate).

    • Analyze the eluting compounds using a high-resolution mass spectrometer in both positive and negative ion modes.

    • Employ an all-ions fragmentation (AIF) or data-independent acquisition (DIA) method to collect both precursor and fragment ion spectra for all eluting compounds.

  • Data Analysis:

    • Process the raw LC-MS/MS data using specialized software to identify features (unique m/z and retention time pairs).

    • Identify this compound by matching its accurate mass and fragmentation pattern to a reference standard or a spectral library.

Lipidomics_Workflow Tissue Frozen Tissue Sample Homogenization Homogenization (Methanol/Water) Tissue->Homogenization Extraction Lipid Extraction (MTBE Method) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LCMS UPLC-HRMS/MS Analysis Reconstitution->LCMS DataAnalysis Data Processing and Identification LCMS->DataAnalysis

Caption: Workflow for untargeted lipidomics to identify this compound.

Future Directions

The discovery of this compound as an endogenous inhibitor of the Hedgehog signaling pathway opens up several exciting avenues for future research. Key areas of investigation include:

  • Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the synthesis of this compound in mammals will be crucial for understanding its regulation and physiological roles.

  • Mechanism of Hedgehog Inhibition: A detailed molecular understanding of how this compound inhibits SMO-dependent signaling is needed. This could involve direct binding to SMO or modulation of its activity through other cellular components.

  • Tissue Distribution and Regulation: Comprehensive profiling of this compound levels in different tissues under various physiological and pathological conditions will provide insights into its potential functions.

  • Therapeutic Potential: Given the role of aberrant Hedgehog signaling in various cancers, the potential of this compound or its analogs as therapeutic agents warrants further investigation.

Conclusion

This compound is an emerging lipid molecule with a newly discovered role in a fundamental cell signaling pathway. From its origins as a synthetic surfactant to its identification as an endogenous signaling molecule, its story underscores the vast and often unexplored landscape of the mammalian lipidome. The detailed protocols and information provided in this guide aim to equip researchers with the necessary knowledge to further investigate the biology of this compound and unlock its full potential in both basic science and drug development.

References

N-Palmitoyl-L-aspartate: A Novel Endogenous Modulator of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acylaspartate that has been identified as a novel inhibitor of the Hedgehog (Hh) signaling pathway. This discovery, stemming from a combinatorial screening and untargeted LC-MS/MS approach, has opened new avenues for investigating the regulation of this critical developmental and oncogenic pathway. This technical guide provides a comprehensive overview of the biological functions and known pathways associated with this compound, with a focus on its inhibitory role in Hedgehog signaling. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and potentially exploit the therapeutic potential of this and related molecules.

Introduction

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The canonical Hh pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which regulate the expression of Hh target genes.

N-acyl amino acids (NAAs) are a class of endogenous lipids with diverse biological activities. This compound belongs to this family and has been specifically shown to inhibit Hh signaling.[1] Unlike many synthetic Hedgehog pathway inhibitors that target SMO, this compound represents a naturally occurring modulator of this pathway.

Biological Functions of this compound

The primary and most well-characterized biological function of this compound is the inhibition of the Hedgehog signaling pathway.

Inhibition of Hedgehog Signaling

This compound has been demonstrated to inhibit Hedgehog signaling that is stimulated by a Smoothened agonist (SAG).[1] This suggests that its mechanism of action is downstream of the Shh-PTCH interaction and likely involves the modulation of SMO activity or a subsequent step in the signaling cascade.

Key Findings:

  • Inhibition of SMO-dependent signaling: this compound's ability to block SAG-induced signaling points to a target at or downstream of SMO.

  • Specificity: The molecule does not appear to alter the activity of cannabinoid receptors or fatty acid amide hydrolase (FAAH), indicating a degree of specificity in its action.[1]

At present, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound's inhibition of the Hedgehog pathway, has not been reported in the available scientific literature.

Signaling Pathways

The known signaling pathway modulated by this compound is the Hedgehog pathway.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the PTCH1 receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Upon ligand binding, this inhibition is released, allowing SMO to become active and translocate to the primary cilium. This leads to a cascade of events that prevents the proteolytic cleavage of Gli transcription factors (Gli2 and Gli3) into their repressor forms. The full-length Gli proteins then translocate to the nucleus and activate the transcription of Hh target genes, such as GLI1 and PTCH1.

This compound intervenes in this pathway, leading to the suppression of Gli-mediated transcription. The precise molecular target of this compound within this pathway remains to be fully elucidated.

Hedgehog Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_active Gli (Active) Gli->Gli_active Activation Gli_active_nuc Gli (Active) Gli_active->Gli_active_nuc Translocation NPA This compound NPA->SMO Inhibits? TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) Gli_active_nuc->TargetGenes Activates Experimental Workflow for this compound Activity cluster_synthesis Synthesis & Preparation cluster_assay Hedgehog Signaling Assay cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Characterization (e.g., HPLC, MS, NMR) synthesis->purification stock_prep Preparation of Stock Solution (e.g., in DMSO) purification->stock_prep treatment Treatment with SAG and varying concentrations of This compound stock_prep->treatment cell_culture Cell Culture (e.g., Shh-LIGHT2 cells) cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Luciferase activity) incubation->readout data_proc Data Processing readout->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

References

N-Palmitoyl-L-aspartate: A Putative Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids are a class of endogenous lipid signaling molecules with diverse biological activities. While the specific cellular mechanisms of many of these lipids are still under investigation, some have been identified as modulators of key signaling pathways. N-Palmitoyl-L-aspartate is a naturally occurring N-acyl aspartate. Product information from commercial suppliers suggests that it may act as an inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and a therapeutic target in oncology. However, a thorough review of publicly available scientific literature did not yield primary research articles detailing the specific mechanism of action, quantitative data, or experimental protocols for this compound's activity on the Hedgehog pathway.

This technical guide provides a comprehensive overview of the Hedgehog signaling pathway and outlines the established methodologies and experimental approaches that would be required to characterize the mechanism of action of a putative inhibitor like this compound. We present hypothetical mechanisms based on known pharmacology and provide detailed, generalized protocols and data presentation formats to guide researchers in the investigation of this and other novel N-acyl amino acids.

Introduction to N-Acyl Amino Acids and the Hedgehog Signaling Pathway

N-acyl amino acids (NAAs) are endogenous lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] This class of molecules is structurally related to endocannabinoids and is increasingly recognized for its role in cellular signaling.[1] The diversity of fatty acids and amino acids allows for a vast number of potential NAA species, each with potentially unique biological activities. For example, N-palmitoyl glycine has been shown to modulate calcium influx and nitric oxide production in sensory neurons.[2][3]

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development.[4] In adult organisms, the pathway is largely quiescent but can be reactivated in tissue repair and regeneration. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several types of cancer, including basal cell carcinoma and medulloblastoma, making it an important target for therapeutic intervention.[5][6]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[7] In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO).[7] Ligand binding to PTCH relieves this inhibition, allowing SMO to become active and translocate to the primary cilium.[8] Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation and survival.[7]

Putative Mechanism of Action of this compound in Hedgehog Signaling

Based on the known mechanisms of other small molecule inhibitors of the Hedgehog pathway, several hypotheses for the action of this compound can be proposed. The assertion that it inhibits signaling induced by the Smoothened agonist SAG suggests a mechanism of action at or downstream of SMO.

Hypothetical Target 1: Direct Inhibition of Smoothened (SMO)

This compound could act as an antagonist of SMO, binding to the receptor and preventing its conformational change into an active state. This would be analogous to the mechanism of well-characterized SMO inhibitors like cyclopamine and vismodegib.[5]

Hypothetical Target 2: Disruption of SMO Trafficking

The localization of SMO to the primary cilium is a critical step for Hh pathway activation. This compound could potentially interfere with the cellular machinery responsible for SMO trafficking, preventing its accumulation in the cilium and thereby blocking downstream signaling.

Hypothetical Target 3: Modulation of Downstream GLI Factors

Alternatively, this compound could act downstream of SMO to inhibit the activation of GLI transcription factors. This could involve interfering with the post-translational modifications of GLI proteins or their translocation to the nucleus. This mechanism is employed by inhibitors such as GANT61.

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights these potential points of inhibition for a compound like this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO_inactive SMO (inactive) PTCH1->SMO_inactive SMO_active SMO (active) SMO_inactive->SMO_active activation & ciliary localization SUFU_GLI SUFU-GLI Complex SMO_active->SUFU_GLI inhibits complex formation GLI_active GLI (active) SUFU_GLI->GLI_active GLI_nucleus GLI GLI_active->GLI_nucleus translocates TargetGenes Target Genes (e.g., GLI1, PTCH1) GLI_nucleus->TargetGenes activates transcription NPA This compound (Putative Inhibitor) NPA->SMO_inactive NPA->SMO_active Hypothesis 1: Direct Inhibition NPA->GLI_active Hypothesis 3: Inhibits Activation

Caption: Hypothetical mechanisms of this compound in the Hedgehog signaling pathway.

Quantitative Data for Hedgehog Pathway Modulators

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd), are essential for characterizing the potency of a pathway inhibitor. As no specific data for this compound is available in the literature, the following table provides examples of quantitative data for well-characterized Hedgehog pathway modulators to serve as a reference.

CompoundTargetAssay TypeCell LinePotency
Vismodegib (GDC-0449) SMORadioligand BindingHEK293 cells expressing SMOKi = 3 nM
Sonidegib (LDE225) SMOGLI1 Luciferase ReporterNIH3T3 cellsIC₅₀ = 1.3 nM (mouse), 2.5 nM (human)
Cyclopamine SMOGLI1 Luciferase ReporterShh-LIGHT2 cellsIC₅₀ ≈ 200 nM
SAG (Smoothened Agonist) SMOGLI1 Luciferase ReporterShh-LIGHT2 cellsEC₅₀ = 3 nM; Kd = 59 nM[9]
GANT61 GLI1/GLI2GLI1 Luciferase ReporterHEK293 cellsIC₅₀ ≈ 5 µM

Experimental Protocols for Characterizing Hedgehog Pathway Inhibitors

To elucidate the mechanism of action of a putative Hedgehog pathway inhibitor like this compound, a series of well-established cellular and biochemical assays are required.

GLI-Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the activity of the Hedgehog pathway. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a luciferase reporter gene under the control of a GLI-responsive promoter.

Methodology:

  • Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent.

  • Plating: Seed cells in a 96-well plate and grow to confluence.

  • Treatment: Replace the growth medium with a low-serum medium. Treat the cells with a known pathway activator (e.g., Sonic Hedgehog conditioned medium or the small molecule agonist SAG) in the presence of varying concentrations of the test compound (this compound). Include appropriate controls (vehicle, activator alone, known inhibitor).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System). A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell number and transfection efficiency.[10]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of the test compound to determine the IC₅₀ value.

GLI_Luciferase_Assay_Workflow start Start plate_cells Plate Shh-LIGHT2 cells in 96-well plate start->plate_cells grow_confluence Grow to confluence plate_cells->grow_confluence treat_cells Treat with SAG and varying concentrations of This compound grow_confluence->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells read_luminescence Read Firefly and Renilla luminescence lyse_cells->read_luminescence analyze_data Normalize data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a GLI-Luciferase Reporter Assay.

Smoothened Ciliary Localization Assay

This imaging-based assay determines if a compound affects the translocation of SMO to the primary cilium.

Methodology:

  • Cell Culture and Plating: Plate NIH/3T3 cells on glass coverslips and grow to confluence.

  • Serum Starvation: Induce ciliogenesis by serum-starving the cells for 24 hours.

  • Treatment: Treat the cells with a Hedgehog pathway activator (e.g., SAG) with or without the test compound for a defined period (e.g., 2-4 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 5% bovine serum albumin).

    • Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with SMO localized to the primary cilium in each treatment condition.

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

To confirm direct binding of this compound to its putative target (e.g., SMO), a target engagement assay can be performed. CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., SMO) in each sample by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While this compound has been suggested to be an inhibitor of the Hedgehog signaling pathway, the absence of detailed studies in the peer-reviewed literature necessitates further investigation to validate this claim and elucidate its precise mechanism of action. The experimental frameworks outlined in this guide provide a robust starting point for researchers to characterize the biological activity of this compound and other novel N-acyl amino acids. Such studies are crucial for understanding the endogenous roles of these lipids and for evaluating their therapeutic potential in diseases driven by aberrant cellular signaling.

References

Endogenous Function of N-Palmitoyl-L-aspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the endogenous N-acyl amino acid, N-Palmitoyl-L-aspartate. While research into this specific molecule is still emerging, this document consolidates the available data, details relevant experimental protocols, and presents key signaling pathways associated with related N-acyl lipids.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological and pathological roles. This compound, a conjugate of the saturated fatty acid palmitic acid and the amino acid L-aspartate, has been identified as a naturally occurring N-acylaspartate. This guide aims to provide researchers and drug development professionals with a detailed understanding of its known functions, potential mechanisms of action, and the experimental approaches to further elucidate its biological significance.

Core Functions and Molecular Targets

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and has been implicated in the pathogenesis of various cancers. The inhibitory action of this compound is observed upon stimulation with a Smoothened (SMO) agonist, suggesting its potential to modulate this key signal transducer or downstream components of the pathway.[1]

Unlike some other N-acyl amides, this compound does not appear to interact with cannabinoid receptors or the fatty acid amide hydrolase (FAAH) enzyme.[1] While direct evidence is currently lacking, the structural similarity of this compound to other N-acyl amino acids, such as N-palmitoyl glycine and N-arachidonoyl glycine, suggests a potential interaction with the orphan G protein-coupled receptor 18 (GPR18). These related lipids have been shown to modulate GPR18 activity, which is involved in processes like calcium influx and nitric oxide production.[2][3] Further investigation is required to determine if this compound is also a ligand for this receptor.

Quantitative Data

Currently, there is a notable absence of specific quantitative data for this compound in the scientific literature. To facilitate future research, the following tables provide a template for the types of quantitative data that are crucial to collect. For context, data for related N-acyl amino acids are included where available.

Table 1: Endogenous Concentrations of N-Acyl Amino Acids

N-Acyl Amino AcidTissueConcentration (pmol/g)Reference
This compoundBrainNot Reported
This compoundSpinal CordNot Reported
This compoundSkinNot Reported
N-Palmitoyl-glycineRat SkinHigh Levels[2]
N-Palmitoyl-glycineRat Spinal CordHigh Levels[2]

Table 2: Receptor Binding Affinities and Potencies

LigandReceptor/TargetAssay TypeValue (IC50/EC50/Ki)Reference
This compoundHedgehog PathwayNot ReportedNot Reported
This compoundGPR18Not ReportedNot Reported
N-arachidonoyl glycineGPR18MAPK Activation~100 nM (EC50)[4]
Δ9-THCGPR18β-arrestin recruitmentLow nM (EC50)[5][6]
Various InhibitorsSmoothenedCell-based assaysnM to µM range (IC50)[7]

Signaling Pathways

The signaling pathways of this compound are not yet fully elucidated. However, based on its known inhibition of the Hedgehog pathway and the potential interaction with GPR18, the following diagrams illustrate the relevant signaling cascades.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds and inhibits NPA This compound NPA->SMO Inhibits GLI GLI SUFU->GLI Sequesters and promotes cleavage to GLI-R (repressor) GLI_A GLI (Active) GLI->GLI_A Activation and Nuclear Translocation Target_Genes Hedgehog Target Genes GLI_A->Target_Genes Promotes Transcription Nucleus Nucleus

Diagram 1: Hedgehog Signaling Pathway Inhibition.

GPR18_Signaling_Pathway cluster_membrane Cell Membrane GPR18 GPR18 G_protein Gi/o GPR18->G_protein Activates Ca_channel Calcium Channel GPR18->Ca_channel Modulates b_arrestin β-arrestin GPR18->b_arrestin Recruits NPA This compound (Putative Ligand) NPA->GPR18 Binds and activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Downstream Downstream Signaling (e.g., MAPK activation) b_arrestin->Downstream

Diagram 2: Putative GPR18 Signaling Pathway.

Biosynthesis and Degradation

The specific enzymatic machinery for the synthesis and degradation of this compound has not been definitively identified. However, based on the metabolism of other N-acyl amino acids, a general pathway can be proposed.

Biosynthesis_Degradation_Pathway Palmitoyl_CoA Palmitoyl-CoA Synthetase N-acyl Synthetase (Putative) Palmitoyl_CoA->Synthetase L_Aspartate L-Aspartate L_Aspartate->Synthetase NPA This compound Hydrolase Amidohydrolase (e.g., NAAA, FAAH) (Putative) NPA->Hydrolase Degradation Palmitic_Acid Palmitic Acid L_Aspartate_2 L-Aspartate Synthetase->NPA Biosynthesis Hydrolase->Palmitic_Acid Hydrolase->L_Aspartate_2

Diagram 3: Proposed Biosynthesis and Degradation.

Experimental Protocols

Detailed and validated experimental protocols are essential for advancing the understanding of this compound. The following protocols are based on established methods for analyzing related N-acyl amino acids and their molecular targets.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological tissues.

LCMS_Workflow start Tissue Homogenization (in ice-cold buffer) extraction Lipid Extraction (e.g., Folch method) start->extraction drying Solvent Evaporation (under nitrogen) extraction->drying reconstitution Reconstitution (in mobile phase) drying->reconstitution analysis LC-MS/MS Analysis (MRM mode) reconstitution->analysis quantification Quantification (using internal standard) analysis->quantification

Diagram 4: LC-MS/MS Quantification Workflow.

Methodology:

  • Tissue Homogenization: Homogenize ~50 mg of frozen tissue in an appropriate volume of ice-cold phosphate-buffered saline (PBS) containing protease inhibitors.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch method with chloroform, methanol, and water. An internal standard (e.g., deuterated this compound) should be added at the beginning of the extraction.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Dry the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to the internal standard.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hedgehog pathway, to quantify the inhibitory effect of this compound.

Gli_Luciferase_Workflow start Cell Seeding (e.g., NIH/3T3 cells) transfection Co-transfection: - Gli-luciferase reporter - Renilla luciferase control start->transfection treatment Treatment: - Hh agonist (e.g., SAG) - this compound transfection->treatment incubation Incubation (24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis assay Dual-Luciferase Assay lysis->assay analysis Data Analysis: - Normalize Firefly to Renilla - Determine IC50 assay->analysis

Diagram 5: Gli-Luciferase Assay Workflow.

Methodology:

  • Cell Culture and Transfection: Seed a Hedgehog-responsive cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) in a 96-well plate. Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid for normalization.

  • Pathway Stimulation and Inhibition: After 24 hours, replace the medium with a low-serum medium. Stimulate the Hedgehog pathway with a Smoothened agonist (e.g., SAG). Concurrently, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

GPR18 Activation Assay (β-Arrestin Recruitment)

This protocol describes a method to assess the potential activation of GPR18 by this compound using a β-arrestin recruitment assay, a common method for studying GPCR activation.

B_Arrestin_Workflow start Cell Seeding (GPR18-expressing cells) treatment Treatment with This compound start->treatment incubation Incubation treatment->incubation detection Detection of β-arrestin recruitment (e.g., enzyme complementation) incubation->detection analysis Data Analysis: - Generate dose-response curve - Determine EC50 detection->analysis

Diagram 6: β-Arrestin Recruitment Assay Workflow.

Methodology:

  • Cell Culture: Use a cell line stably expressing GPR18 fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment. Plate the cells in a suitable microplate.

  • Compound Treatment: Prepare a serial dilution of this compound in an appropriate assay buffer. Add the compound solutions to the cells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the half-maximal effective concentration (EC50).

Future Directions

The field of N-acyl amino acid research is rapidly evolving. Key areas for future investigation regarding this compound include:

  • Comprehensive Quantification: Determining the endogenous levels of this compound in various tissues and physiological states using sensitive mass spectrometry techniques.

  • Target Validation: Unambiguously identifying the direct molecular target(s) of this compound, including confirmation of its interaction with components of the Hedgehog pathway and assessment of its activity at GPR18 and other potential receptors.

  • Enzyme Identification: Characterizing the specific enzymes responsible for the biosynthesis and degradation of this compound to understand its metabolic regulation.

  • In Vivo Studies: Utilizing animal models to investigate the physiological and pathophysiological roles of this compound in development, cancer, inflammation, and neurological function.

This technical guide serves as a foundational resource for the scientific community to build upon as we collectively work to unravel the complete endogenous function of this compound.

References

N-Palmitoyl-L-aspartate: An Endogenous Modulator of Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are an emerging class of lipid signaling molecules with diverse physiological roles. Among these, N-Palmitoyl-L-aspartate, a naturally occurring N-acylaspartate, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its postulated biosynthesis and metabolism, its role in the Hedgehog signaling pathway, and detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers in lipid signaling and drug development, highlighting both the known functions and the significant knowledge gaps that present opportunities for future research.

Introduction to this compound

This compound is an endogenous lipid molecule composed of a palmitic acid molecule linked to the amino group of L-aspartic acid via an amide bond. It belongs to the broader family of N-acyl amino acids, which are increasingly recognized as important signaling molecules in various physiological and pathological processes.[3][4][5][6][7] While the biological functions of many NAAs are still being elucidated, this compound has been specifically shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2]

Biosynthesis and Metabolism

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been definitively characterized. However, based on the known metabolism of other N-acyl amino acids, a putative metabolic pathway can be proposed.[4][6][8][9]

Putative Biosynthesis

The synthesis of this compound likely involves the enzymatic conjugation of palmitic acid (or its activated form, palmitoyl-CoA) to L-aspartate. Several enzyme families are known to catalyze the formation of N-acyl amino acids:

  • N-acyltransferases: This broad class of enzymes could directly catalyze the transfer of a palmitoyl group to L-aspartate. Specific N-acetyltransferases that act on aspartate have been identified, suggesting the existence of acyltransferases with specificity for longer acyl chains.[10]

  • Calcium-dependent N-acyltransferase (Ca-NAT): An enzyme, identified as PLA2G4E, has been shown to generate N-acyl phosphatidylethanolamines (NAPEs), which are precursors to some N-acyl ethanolamines.[11] It is plausible that a similar enzymatic activity could be involved in the direct acylation of amino acids.

  • Glycine N-acyltransferase (GLYAT): This enzyme is known to conjugate various acyl-CoAs to glycine.[12] While its specificity for aspartate is unknown, it represents a class of enzymes that could be involved in NAA biosynthesis.

palmitoyl_coa Palmitoyl-CoA enzyme Putative N-Acyltransferase palmitoyl_coa->enzyme aspartate L-Aspartate aspartate->enzyme npa This compound enzyme->npa Biosynthesis

Caption: Putative Biosynthesis of this compound.

Putative Degradation

The hydrolysis of the amide bond in this compound would release palmitic acid and L-aspartate. Enzymes capable of hydrolyzing N-acyl amino acids include:

  • Amidohydrolases: Brain amidohydrolases have been shown to hydrolyze N-acetyl-L-aspartate and other N-acyl-L-amino acids, suggesting they could also act on N-palmitoyl-aspartate.[13]

  • N-acylethanolamine acid amidase (NAAA): This enzyme is known to hydrolyze N-acylethanolamines and shows some activity towards other N-acyl amides.[14]

npa This compound enzyme Putative Amidohydrolase npa->enzyme Hydrolysis palmitate Palmitic Acid aspartate L-Aspartate enzyme->palmitate enzyme->aspartate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits NPA N-Palmitoyl- L-aspartate NPA->SMO inhibits Gli Gli SUFU->Gli sequesters Gli_A Gli (Active) Gli->Gli_A activation TargetGenes Target Genes (e.g., Ptch1, Gli1) Gli_A->TargetGenes promotes transcription start Biological Sample homogenize Homogenization start->homogenize extract Lipid Extraction (Bligh-Dyer/Folch) homogenize->extract spe Solid-Phase Extraction (C18) extract->spe lcms LC-MS/MS Analysis (MRM) spe->lcms quantify Quantification lcms->quantify

References

Unraveling the Inhibition of Hedgehog Signaling by N-Palmitoyl-L-aspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. While several small molecule inhibitors of the Hh pathway have been developed, the role of endogenous lipids and their derivatives in modulating this cascade is an emerging area of research. This technical guide focuses on N-Palmitoyl-L-aspartate, a natural N-acylaspartate, which has been identified as an inhibitor of Hedgehog signaling.[1] This document provides a comprehensive overview of the Hedgehog signaling pathway, the putative mechanism of action for this compound, and detailed experimental protocols for assessing Hedgehog pathway inhibition. While this compound is commercially available and cited as a Hedgehog signaling inhibitor, it is important to note that detailed primary literature characterizing its specific inhibitory activity, including quantitative data such as IC50 values and direct binding affinities, is not extensively available in the public domain. Therefore, this guide presents a framework for the evaluation of such compounds, drawing upon established methodologies used for other known Hedgehog pathway inhibitors.

The Canonical Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In vertebrates, the pathway is initiated by the binding of one of three Hedgehog ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched1 (PTCH1).

In the "OFF" state (absence of Hh ligand), PTCH1 localizes to the primary cilium, a microtubule-based organelle that acts as a signaling hub. PTCH1 actively inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), preventing its accumulation in the cilium.[2][3][4] The downstream effectors of the pathway, the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU). Within this complex, GLI proteins are phosphorylated, leading to their proteolytic cleavage into repressor forms (GLI-R) that translocate to the nucleus and inhibit the transcription of Hh target genes.

In the "ON" state (presence of Hh ligand), the binding of Hh to PTCH1 leads to the internalization and degradation of the PTCH1 receptor. This relieves the inhibition on SMO, which then translocates to and accumulates in the primary cilium. Ciliary SMO initiates a signaling cascade that disrupts the GLI-SUFU complex, leading to the processing of GLI proteins into their full-length activator forms (GLI-A). These activators translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 itself, which are involved in cell proliferation, differentiation, and survival.

Hedgehog Signaling Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R Proteolytic Processing Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off Hh_Ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits Processing GLI_A GLI Activator SUFU_GLI_on->GLI_A Release Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON Nucleus_on->Target_Genes_on Mechanism_of_Inhibition Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibition Relieved Downstream_Signaling Downstream Signaling (GLI Activation) SMO->Downstream_Signaling Activates NPA This compound NPA->SMO Antagonizes Luciferase_Assay_Workflow Seed_Cells 1. Seed Reporter Cells (e.g., Shh-LIGHT2) Starve_Cells 2. Serum Starvation Seed_Cells->Starve_Cells Add_Inhibitor 3. Add this compound (Serial Dilutions) Starve_Cells->Add_Inhibitor Add_Agonist 4. Add Hh Agonist (e.g., SAG) Add_Inhibitor->Add_Agonist Incubate 5. Incubate (24-48h) Add_Agonist->Incubate Add_Reagent 6. Add Luciferase Reagent Incubate->Add_Reagent Measure_Luminescence 7. Read on Luminometer Add_Reagent->Measure_Luminescence Analyze_Data 8. Calculate IC50 Measure_Luminescence->Analyze_Data

References

An In-depth Technical Guide to the Physicochemical Properties of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Palmitoyl-L-aspartate, a naturally occurring N-acylaspartate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name (2S)-2-(hexadecanoylamino)butanedioic acidN/A
Synonyms N-(1-oxohexadecyl)-L-aspartic acid, N-Palmitoyl aspartic acid[1][2]
CAS Number 1782-17-8[1][3][4]
Molecular Formula C₂₀H₃₇NO₅[1][3][4]
Molecular Weight 371.51 g/mol [2][3]
Melting Point 121-122.5 °C[3], 125-129 °C[4][3][4]
Boiling Point 539.5 °C at 760 mmHg (Predicted)[3]
Density 1.048 g/cm³ (Predicted)[3]
Flash Point 280.1 °C (Predicted)[3]
Vapour Pressure 0.0±3.1 mmHg at 25°C (Predicted)[3]
Refractive Index 1.484 (Predicted)[3]
LogP 4.90270[3]
pKa The pKa values for this compound are not explicitly available. However, they can be estimated based on the pKa values of L-aspartic acid, which are approximately 1.88 (α-carboxyl group), 9.60 (α-ammonium ion), and 3.65 (side chain carboxyl group). The acylation of the amino group would remove its basicity, leaving the two carboxylic acid groups as the primary ionizable groups.[5][6]
Appearance Crystalline solid[1]

Solubility Profile

The solubility of this compound in various solvents has been experimentally determined.

SolventSolubilitySource
Ethanol25 mg/ml[1]
DMSO15 mg/ml[1]
DMF20 mg/ml[1]
Methyl Acetate10 mg/ml[1]
PBS (pH 7.2)2 mg/ml[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies can be inferred from related compounds and available data.

3.1. Synthesis

A common method for the synthesis of N-acyl amino acids involves the acylation of the corresponding amino acid. For this compound, this would likely involve the reaction of L-aspartic acid with palmitoyl chloride or a similar activated palmitic acid derivative. A plausible synthetic approach, based on methods for similar compounds like N-acetyl-L-aspartic acid, would involve three main stages: protection of the carboxylic acid groups, acylation of the amino group, and subsequent deprotection.[7]

3.2. Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common technique for purifying crystalline solids like this compound is recrystallization. For the related compound N-acetyl-L-aspartic acid, recrystallization from acetic acid is a documented method.[7] Another relevant technique is the purification of L-aspartic acid by suspending the crystals in an aqueous solution at an elevated temperature (e.g., 50-90°C) to remove impurities like chloride ions.[8]

3.3. Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reported purity for one batch was 98.9%.[4]

  • Infrared Spectroscopy (IR): Confirms the presence of characteristic functional groups in the molecule.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. A mass spec result of M-H+: 371.0 has been reported.[4]

  • Thin-Layer Chromatography (TLC): A qualitative method to assess purity, with one batch showing 100% purity.[4]

  • Melting Point Analysis: The melting point range provides an indication of purity.[3][4]

Biological Activity and Signaling Pathways

This compound has been identified as a natural N-acylaspartate that functions as an inhibitor of the Hedgehog signaling pathway.[1] This inhibition occurs after stimulation with a Smoothened agonist (SAG).[1] Notably, it does not affect the activity of cannabinoid receptors or fatty acid amide hydrolase.[1]

Mandatory Visualizations

Diagram 1: Inhibition of the Hedgehog Signaling Pathway

Hedgehog_Signaling_Inhibition cluster_stimulation Stimulation cluster_pathway Hedgehog Pathway SAG Smoothened Agonist (SAG) Smoothened Smoothened SAG->Smoothened Activates Signaling_Cascade Downstream Signaling Smoothened->Signaling_Cascade Initiates N_Palmitoyl_L_aspartate This compound N_Palmitoyl_L_aspartate->Smoothened Inhibits

Caption: Inhibition of Hedgehog signaling by this compound.

Diagram 2: General Workflow for Synthesis and Purification

Synthesis_Workflow Start L-Aspartic Acid Protection Protection of Carboxyl Groups Start->Protection Acylation Acylation with Palmitoyl Chloride Protection->Acylation Deprotection Deprotection Acylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analytical Characterization (HPLC, MS, etc.) Final_Product->Analysis

Caption: General workflow for N-acyl-L-aspartic acid synthesis.

References

N-Palmitoyl-L-aspartate: A Technical Guide to a Chiral Inhibitor of Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Palmitoyl-L-aspartate, a chiral N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. This document consolidates key chemical and biological data, outlines experimental methodologies for its study, and presents its mechanism of action within the context of the Hh pathway, a critical regulator of embryonic development and a therapeutic target in oncology.

Core Compound Data

This compound is a derivative of the amino acid L-aspartic acid, featuring a palmitoyl group attached to the amino group. This modification imparts significant lipophilicity to the molecule. Key quantitative data for this compound are summarized in the table below.

ParameterValueReference
CAS Number 1782-17-8[1]
Molecular Weight 371.51 g/mol [1]
Molecular Formula C₂₀H₃₇NO₅[1]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound has been shown to inhibit the Hedgehog signaling pathway.[2] This pathway is crucial for cellular differentiation and proliferation, and its aberrant activation is implicated in the development of various cancers. The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition that PTCH1 exerts on another transmembrane protein, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors, which translocate to the nucleus and induce the expression of target genes.

This compound is reported to inhibit Hedgehog signaling that has been stimulated by a Smoothened agonist (SAG) or by a non-sterol-modified form of Sonic Hedgehog.[2] This suggests that this compound may act at the level of Smoothened or downstream in the pathway. Of note, it has been demonstrated that this compound does not affect cannabinoid receptors or the enzyme fatty acid amide hydrolase, indicating a degree of specificity in its biological activity.[2]

A diagram illustrating the canonical Hedgehog signaling pathway and the putative point of inhibition by this compound is provided below.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli_act Active Gli Gli->Gli_act activation TargetGenes Target Gene Expression Gli_act->TargetGenes promotes NPA This compound NPA->SMO inhibits?

Caption: Canonical Hedgehog signaling pathway and the hypothesized inhibitory action of this compound.

Experimental Protocols

To assess the inhibitory activity of this compound on the Hedgehog signaling pathway, a common and effective method is the Gli-responsive luciferase reporter assay. The following provides a detailed, generalized protocol that can be adapted for the specific study of this compound.

Objective: To quantify the dose-dependent inhibition of Hedgehog pathway activation by this compound in a cellular context.

Materials:

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (for normalization).

  • Hedgehog Pathway Agonist: Smoothened agonist (SAG).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Assay Medium: DMEM with low serum (e.g., 0.5% FBS).

  • Luciferase Assay Reagent: Dual-luciferase reporter assay system.

  • Instrumentation: Plate reader capable of measuring luminescence.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the Gli-responsive NIH/3T3 cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • On the day of the assay, prepare serial dilutions of this compound in assay medium. A typical concentration range to test would be from 1 nM to 100 µM.

    • Prepare a solution of the Smoothened agonist (SAG) in assay medium at a concentration known to elicit a robust activation of the Hedgehog pathway (e.g., 100 nM).

    • Remove the growth medium from the cells and replace it with the this compound dilutions.

    • Include appropriate controls: vehicle control (assay medium with DMSO), positive control (assay medium with SAG and vehicle), and negative control (assay medium with vehicle only).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Pathway Activation:

    • Following the pre-incubation, add the SAG solution to all wells except the negative control wells.

    • Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Calculate the fold change in luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the normalized luciferase activity as a function of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the SAG-induced Hedgehog pathway activation.

The workflow for this experimental protocol is depicted in the diagram below.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis A Seed Gli-responsive NIH/3T3 cells D Treat cells with This compound A->D B Prepare serial dilutions of This compound B->D C Prepare SAG solution F Add SAG to activate pathway C->F E Pre-incubate D->E E->F G Incubate for 24-48 hours F->G H Lyse cells and perform dual-luciferase assay G->H I Measure luminescence H->I J Normalize data and calculate IC50 I->J

Caption: Workflow for a Gli-responsive luciferase reporter assay to test this compound.

Applications in Drug Development

The inhibition of the Hedgehog signaling pathway is a validated therapeutic strategy for certain types of cancer, including basal cell carcinoma and medulloblastoma. The discovery and characterization of novel Hedgehog pathway inhibitors, such as this compound, are of significant interest to the drug development community. Further studies are warranted to fully elucidate the specific molecular target of this compound within the Hedgehog pathway and to evaluate its efficacy and safety in preclinical models of cancer. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Methodological & Application

Synthesis and Application of N-Palmitoyl-L-aspartate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Palmitoyl-L-aspartate is a lipoamino acid that has garnered significant interest in biomedical research due to its potential therapeutic applications. As an N-acyl amino acid, it belongs to a class of molecules known for their diverse biological activities. Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. Dysregulation of the Hh pathway is implicated in various cancers, making its inhibitors valuable tools for cancer research and potential drug candidates. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound for research purposes. It also outlines its role in the Hedgehog signaling pathway and provides protocols for its application in cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₇NO₅[1]
Molecular Weight 371.5 g/mol [1]
CAS Number 1782-17-8[1]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Synthesis of this compound

The synthesis of this compound is achieved via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2][3] This reaction involves the condensation of L-aspartic acid with palmitoyl chloride in an alkaline aqueous medium.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • L-aspartic acid

  • Palmitoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of L-aspartic acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-aspartic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5°C in an ice bath.

  • Acylation Reaction: While maintaining the temperature at 0-5°C, slowly add a solution of palmitoyl chloride (1.05 equivalents) in dichloromethane to the stirred L-aspartic acid solution. The simultaneous addition of a 1 M NaOH solution is recommended to maintain the pH of the reaction mixture between 10 and 11.[4]

  • Reaction Monitoring: Continue stirring the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Yield:

While the specific yield for this compound is not extensively reported, similar Schotten-Baumann reactions for N-acyl amino acids can achieve high yields, often exceeding 80-90%, depending on the reaction conditions and purification efficiency.[5]

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

This compound has been shown to inhibit the Hedgehog signaling pathway.[1] This pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1), which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, differentiation, and survival.

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Sonic Hedgehog (SHH) PTCH1 Patched (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates NPL This compound NPL->SMO GLI GLI SUFU->GLI Sequesters GLI_A Activated GLI GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Hedgehog Pathway Inhibition Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the Hedgehog pathway using a GLI-responsive luciferase reporter assay.

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sonic Hedgehog (SHH) conditioned medium or a Smoothened agonist (e.g., SAG).

  • This compound stock solution (dissolved in DMSO).

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO).

  • Pathway Activation: After 1 hour of pre-incubation with the compound, add SHH conditioned medium or SAG to the wells to activate the Hedgehog pathway.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Following incubation, measure firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.

ParameterValueMethod
Synthesis Yield >80% (expected)Schotten-Baumann Reaction
Purity >95%Recrystallization, NMR
IC₅₀ (Hedgehog Pathway) To be determined experimentallyGLI-Luciferase Reporter Assay

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation start L-aspartic acid + Palmitoyl chloride reaction Schotten-Baumann Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms cell_culture Cell Culture (Reporter Cell Line) product->cell_culture treatment Compound Treatment & Pathway Activation cell_culture->treatment luciferase_assay Luciferase Assay treatment->luciferase_assay data_analysis Data Analysis (IC50 Determination) luciferase_assay->data_analysis

References

Application Note: Quantitative Analysis of N-Palmitoyl-L-aspartate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Palmitoyl-L-aspartate is an N-acyl amino acid, a class of lipid signaling molecules. It is a natural N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncology.[1] The ability to accurately quantify this compound in various biological and pharmaceutical matrices is essential for understanding its physiological roles, metabolic pathways, and therapeutic potential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle of the Method This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. This compound, with its long, non-polar palmitoyl chain and polar aspartate head, is well-suited for separation on a C18 stationary phase.[2] The molecule is retained on the column and subsequently eluted using a gradient of an organic solvent (acetonitrile) in an aqueous mobile phase.[2] Detection is achieved via UV absorbance at a low wavelength (205 nm), corresponding to the absorbance of the amide bond.[3] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 40 60
    15.0 0 100
    20.0 0 100
    20.1 40 60

    | 25.0 | 40 | 60 |

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This solution should be stored at -20 °C.[4]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 60:40 Acetonitrile:Water). These are used to construct the calibration curve.

Sample Preparation (from Biological Matrix, e.g., Plasma)

This protocol is based on a liquid-liquid extraction (LLE) method to isolate lipids and remove proteins.

  • To 100 µL of plasma sample, add 300 µL of a cold (-20 °C) 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully collect the lower organic layer, which contains the lipid fraction, into a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the mobile phase (60:40 Acetonitrile:Water).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the supernatant to an HPLC vial for analysis.

Results and Data Presentation

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for quantitative analysis.[5] Key validation parameters are summarized below with typical expected values.

ParameterSpecificationTypical Result
Linearity Correlation Coefficient (R²)≥ 0.999
Range 1 - 100 µg/mL
Precision (RSD%)
   Intra-day≤ 2%1.2%
   Inter-day≤ 3%2.5%
Accuracy (% Recovery) 85 - 115%97.5%
Sensitivity
   Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.3 µg/mL
   Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:11.0 µg/mL
Specificity No interfering peaks at the retention time of the analyte.Confirmed
Expected Retention Time ~ 8-10 minutes9.2 min

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (Chloroform/Methanol) Sample->LLE Dry Evaporation (Nitrogen Stream) LLE->Dry Recon Reconstitution in Mobile Phase Dry->Recon Inject Injection into HPLC System Recon->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound analysis.

Signaling Pathway

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial in cell differentiation and proliferation. The diagram below illustrates a simplified representation of the Hh pathway and the inhibitory action of the analyte.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLIR GLI-R (Repressor) GLI->GLIR cleavage GLIA GLI-A (Activator) GLI->GLIA processing DNA Target Genes GLIA->DNA activates Analyte This compound Analyte->SMO inhibits Hh Hedgehog Ligand Hh->PTCH1 binds

Caption: Inhibition of the Hedgehog pathway by this compound.

References

Application Note: Detection of N-Palmitoyl-L-aspartate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the detection and quantification of N-Palmitoyl-L-aspartate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a naturally occurring N-acyl aspartate that has been identified as an inhibitor of Hedgehog signaling.[1] The methodology presented here is based on established protocols for similar N-acyl amino acids and provides a robust framework for researchers, scientists, and drug development professionals investigating the roles of this lipid mediator.

Introduction

N-acyl amino acids are a class of lipid molecules that are gaining increasing attention for their diverse biological activities. This compound, a member of this class, has been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and adult tissue homeostasis, and one that is often dysregulated in cancer. Accurate and sensitive detection methods are therefore essential for elucidating the physiological and pathological roles of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical platform for quantifying low-abundance lipids like this compound in complex biological samples.

Principle of the Method

This method utilizes a liquid chromatography system to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the molecule is ionized, and a specific precursor ion (the molecular ion or a prominent adduct) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., this compound-d3), is recommended for accurate quantification to correct for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from methods used for the extraction of N-arachidonoyl amino acids.[2]

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., this compound-d3 in methanol)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C operation

  • Sample tubes (e.g., 2 mL microcentrifuge tubes)

  • Nitrogen evaporator

Procedure:

  • To 100 µL of sample in a 2 mL microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold methanol and vortex thoroughly to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 10 minutes.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer (containing the lipids) to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column:

  • A C18 reversed-phase column is suitable for this separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid

Gradient Elution:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 40 0.3
2.0 40 0.3
12.0 98 0.3
15.0 98 0.3
15.1 40 0.3

| 20.0 | 40 | 0.3 |

Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS)

Instrumentation:

  • Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

  • Negative Electrospray Ionization (ESI-) is typically suitable for acidic lipids.

Key MS Parameters (to be optimized for the specific instrument):

  • Capillary Voltage: ~3.0 kV

  • Source Temperature: ~150°C

  • Desolvation Gas Temperature: ~400°C

  • Desolvation Gas Flow: ~800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The exact m/z values should be confirmed by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound370.3 [M-H]⁻To be determined50To be determined
This compound-d3 (IS)373.3 [M-H]⁻To be determined50To be determined

Note: Product ions will likely correspond to the loss of the palmitoyl group or fragments of the aspartate moiety. These must be determined empirically.

Data Presentation

Quantitative data for this compound is not widely available in the literature. The following table provides an example of how to present performance characteristics that should be determined during method validation. The values are hypothetical and based on typical performance for similar lipid species.

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Recovery (%)85 - 115%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (MTBE/Methanol/Water) Add_IS->Extraction Drydown Evaporation (Nitrogen) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for this compound detection.

Potential Signaling Pathway Involvement

This compound has been reported to inhibit Hedgehog signaling.[1] While the precise mechanism is not fully elucidated, a potential interaction point is upstream of the core components of the pathway. Aspartate itself can act as an extracellular signaling molecule.[3][4]

G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand (e.g., Shh) Ptc Patched (Ptc) Receptor Hh->Ptc Inhibits Smo Smoothened (Smo) Ptc->Smo Inhibits Sufu Sufu Smo->Sufu Inhibits Gli Gli Transcription Factor Sufu->Gli Inhibits Target_Genes Target Gene Expression Gli->Target_Genes Activates NPA This compound NPA->Smo Potential Inhibition caption Potential role of this compound in Hedgehog signaling.

References

Application Notes and Protocols for N-Palmitoyl-L-aspartate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has garnered interest in cell biology and drug discovery due to its potential role in modulating key cellular signaling pathways. As a lipidated amino acid, its unique structure suggests potential interactions with cellular membranes and signaling proteins. These application notes provide detailed protocols for investigating the effects of this compound in in vitro cell culture assays, with a primary focus on its established role as an inhibitor of the Hedgehog signaling pathway and its potential activity on the G-protein coupled receptor GPR132.

Chemical Properties

PropertyValue
Synonyms N-Palmitoyl aspartic acid
Molecular Formula C₂₀H₃₇NO₅
Molecular Weight 371.5 g/mol
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 25 mg/mL, Methyl Acetate: 10 mg/mL, PBS (pH 7.2): 2 mg/mL[1]

Biological Activity

This compound is recognized as an inhibitor of the Hedgehog signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of various cancers. The signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO), a 7-transmembrane protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of Hedgehog target genes. Palmitoylation of the Hedgehog protein is a critical post-translational modification essential for its signaling activity.[2]

Additionally, due to its structural similarity to other N-acyl amides, this compound may interact with other lipid-sensing receptors. Notably, N-palmitoylglycine has been identified as an agonist of the G-protein coupled receptor G2A (GPR132).[3][4] This suggests a potential for this compound to modulate GPR132 signaling, which has been implicated in various physiological processes, including immune responses and cell differentiation.[5][6]

Data Presentation: Efficacy of Hedgehog Pathway Inhibitors and GPR132 Agonists

Table 1: Inhibitory Activity of Hedgehog Pathway Modulators in a Gli-Luciferase Reporter Assay

CompoundTargetCell LineIC50 (nM)Reference
GDC-0449 (Vismodegib)SMOShh-LIGHT23[7]
LDE-225 (Erismodegib)SMOVarious1-10[8]
ItraconazoleSMOVarious100-700[9]
This compound Hedgehog Pathway (e.g., Shh-LIGHT2) User-determined N/A

Table 2: Agonist Activity of GPR132 Modulators

CompoundTargetAssay TypeCell LineEC50 (µM)Reference
9-HODEGPR132IP-1 AccumulationCHO-K1-hGPR1327.5[10]
8-GingerolGPR132Tango (β-arrestin recruitment)HTLA0.30[5]
This compound GPR132 (putative) (e.g., β-arrestin recruitment) (e.g., Tango) User-determined N/A

Experimental Protocols

Protocol 1: Hedgehog Pathway Inhibition Assay using a Gli-Luciferase Reporter Cell Line

This protocol describes a method to assess the inhibitory effect of this compound on the Hedgehog signaling pathway using a commercially available reporter cell line, such as Shh-LIGHT2 or NIH3T3-Gli, which contains a firefly luciferase gene under the control of a Gli-responsive promoter.[11][12][13][14]

Materials:

  • Gli-Luciferase Reporter Cells (e.g., Shh-LIGHT2 from ATCC or similar)

  • Cell Culture Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Sonic Hedgehog (Shh)-conditioned medium (prepared from Shh-expressing cells or commercially available) or a Smoothened agonist (e.g., SAG)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the Gli-luciferase reporter cells according to the supplier's instructions.

    • Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A starting concentration range of 0.1 to 100 µM is recommended.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Also, include a positive control inhibitor of the Hedgehog pathway (e.g., GDC-0449).

    • Remove the medium from the cells and add 50 µL of the diluted compounds to the respective wells.

  • Pathway Stimulation:

    • Add 50 µL of Shh-conditioned medium or a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the unstimulated control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Mix gently by orbital shaking for 5-10 minutes to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only) from all readings.

    • Normalize the data by setting the luminescence of the stimulated, vehicle-treated cells to 100% activation and the unstimulated cells to 0% activation.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: GPR132 Activation Assay using a β-arrestin Recruitment System

This protocol outlines a method to investigate the potential agonist activity of this compound on the GPR132 receptor using a β-arrestin recruitment assay (e.g., Tango™ GPCR Assay System).

Materials:

  • Cells expressing a GPR132-reporter fusion protein (e.g., Tango™ GPR132-bla U2OS cells)

  • Assay Medium (e.g., Freestyle™ Expression Medium)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Known GPR132 agonist (e.g., 9-HODE or 8-Gingerol) as a positive control

  • LiveBLAzer™-FRET B/G Substrate

  • Fluorescence plate reader with excitation at 409 nm and emission detection at 460 nm and 530 nm.

Procedure:

  • Cell Seeding:

    • Culture the GPR132 reporter cells as recommended by the supplier.

    • Plate the cells in a 384-well black, clear-bottom plate at the recommended density.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control agonist in the assay medium.

    • Add the diluted compounds to the cells.

  • Incubation:

    • Incubate the plate for 5 hours at 37°C in a humidified 5% CO₂ incubator.

  • Substrate Loading:

    • Prepare the LiveBLAzer™-FRET B/G Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to each well.

  • Second Incubation:

    • Incubate the plate for 2 hours at room temperature in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm.

  • Data Analysis:

    • Calculate the emission ratio (530 nm / 460 nm) for each well.

    • Normalize the data to the vehicle control and the positive control.

    • Plot the response against the log concentration of this compound to determine the EC50 value.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_inhibition Mechanism of Inhibition Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU GLI GLI Transcription Factor SUFU->GLI TargetGenes Target Gene Expression GLI->TargetGenes NPA This compound HHAT Hedgehog Acyltransferase (HHAT) NPA->HHAT Inhibition HHAT->Shh Palmitoylation

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

GPR132_Signaling_Pathway NPA This compound GPR132 GPR132 (G2A) NPA->GPR132 Activation (putative) G_alpha Gαs GPR132->G_alpha AC Adenylyl Cyclase (AC) G_alpha->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream Experimental_Workflow_Hedgehog Start Start SeedCells Seed Gli-Luciferase Reporter Cells Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with This compound Incubate1->Treat Stimulate Stimulate with Shh or SAG Treat->Stimulate Incubate2 Incubate 24-48h Stimulate->Incubate2 Lyse Lyse Cells & Add Luciferase Substrate Incubate2->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for N-Acylated Amino Acid Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on N-Palmitoylethanolamide (PEA) as a Representative Compound

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo administration of N-Palmitoyl-L-aspartate is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the extensive research conducted on a closely related and well-studied N-acylated compound, N-Palmitoylethanolamide (PEA) . The principles of formulation, administration routes, and experimental design detailed herein are likely applicable to the study of other N-acylated amino acids, including this compound.

Introduction to N-Acylated Amino Acids and Palmitoylethanolamide (PEA)

N-acylated amino acids are a class of lipid signaling molecules that consist of a fatty acid linked to an amino acid via an amide bond.[1] These endogenous compounds are involved in a variety of physiological processes and have garnered significant interest for their therapeutic potential. Palmitoylethanolamide (PEA) is an endogenous fatty acid amide belonging to the N-acylethanolamine family.[2] It is produced by microglia and mast cells and is known to down-modulate their activation.[1][3] Extensive preclinical studies have demonstrated the anti-inflammatory, analgesic, and neuroprotective effects of PEA in various animal models, particularly those of neuropathic pain and neuroinflammation.[2][3][4] PEA primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][4]

Quantitative Data Summary: PEA Administration in Animal Models

The following tables summarize key quantitative data from preclinical studies on PEA administration in rodent models of neuropathic pain.

Table 1: Efficacy of PEA in a Rat Model of Neuropathic Pain

Animal ModelTreatmentDosageAdministration RouteDurationKey FindingsReference
Chronic Constriction Injury (CCI) of the sciatic nerve in ratsPEA10 mg/kgOralDailyPEA was approximately five and eightfold more potent than tramadol in producing anti-hyperalgesic and anti-allodynic effects, respectively.[5]
Spinal Nerve Transection (SNT) in ratsPEA2, 5, and 10 mg/kgIntraperitonealSingle doseSignificant alleviation of mechanical hyperalgesia at all doses.[6]

Table 2: Efficacy of PEA in a Mouse Model of Neuropathic Pain

| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | PEA | 30 mg/kg | Subcutaneous | Daily for 14 days | Prevented pain threshold alterations, reduced edema and macrophage infiltrate in the sciatic nerve. |[2] |

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rodents

The CCI model is a widely used and reproducible model to induce neuropathic pain that mimics peripheral nerve injury in humans.[7][8]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut suture

  • PEA solution/suspension

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

  • Behavioral testing equipment (e.g., von Frey filaments, thermal plantar test)

Procedure:

  • Anesthetize the animal.

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures of chromic gut suture around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.

  • Close the incision with sutures or staples.

  • Allow the animals to recover for a set period (e.g., 7-14 days) for the development of neuropathic pain.

  • Administer PEA or vehicle according to the study design (e.g., daily oral gavage).

  • Assess pain behaviors (mechanical allodynia and thermal hyperalgesia) at baseline and various time points post-treatment.

Behavioral Assessment:

  • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency for the animal to withdraw its paw from a radiant heat source is recorded.

Preparation and Administration of PEA

Due to its lipophilic nature, PEA has low water solubility. Micronized or ultramicronized formulations are often used to improve bioavailability.[9]

Oral Administration (Gavage):

  • Prepare a suspension of PEA in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Administer the suspension directly into the stomach of the animal using a gavage needle.

  • The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg for rats).

Intraperitoneal (IP) Injection:

  • Prepare a solution or fine suspension of PEA in a sterile vehicle (e.g., saline containing a small percentage of a solubilizing agent like Tween 80).

  • Inject the solution into the peritoneal cavity of the animal using a sterile needle and syringe.

Subcutaneous (SC) Injection:

  • Prepare a sterile solution or suspension of PEA.

  • Inject the formulation into the subcutaneous space, typically in the scruff of the neck.

Signaling Pathways and Experimental Workflows

PEA Signaling Pathway in Neuropathic Pain

PEA's therapeutic effects in neuropathic pain are primarily mediated through the activation of PPAR-α. This leads to a downstream cascade that reduces neuroinflammation and pain signaling.

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa NFkB NF-κB (inhibition) PPARa->NFkB Macrophage Macrophage/Microglia Activation (inhibition) PPARa->Macrophage ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->ProInflammatory Neuroinflammation Reduced Neuroinflammation ProInflammatory->Neuroinflammation Macrophage->Neuroinflammation Pain Reduced Pain Signaling Neuroinflammation->Pain

Caption: PEA signaling pathway in the modulation of neuroinflammation and pain.

Experimental Workflow for Evaluating PEA in a Neuropathic Pain Model

A typical experimental workflow for assessing the efficacy of a compound like PEA in an animal model of neuropathic pain involves several key stages.

Experimental_Workflow Model Induction of Neuropathic Pain (e.g., CCI model) Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Model->Baseline Treatment Treatment Administration (PEA or Vehicle) Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment Tissue Tissue Collection (e.g., Sciatic Nerve, Spinal Cord) PostTreatment->Tissue Analysis Histological and Molecular Analysis (e.g., Immunohistochemistry, Western Blot) Tissue->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: Experimental workflow for preclinical evaluation of PEA.

Conclusion

While research on this compound is still emerging, the extensive data available for the related compound, Palmitoylethanolamide, provides a robust framework for designing and conducting preclinical studies. The protocols and data presented here offer a comprehensive guide for researchers investigating the therapeutic potential of N-acylated amino acids in animal models of disease. Future studies are warranted to elucidate the specific biological activities and therapeutic applications of this compound.

References

Application Notes and Protocols for N-Palmitoyl-L-aspartate in N-acyl Amino Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Palmitoyl-L-aspartate as a tool to investigate the complex field of N-acyl amino acid (NAAA) metabolism. N-acyl amino acids are a class of lipid signaling molecules involved in a variety of physiological processes, and understanding their metabolic pathways is crucial for drug discovery and development. This compound, a specific NAAA, serves as a valuable probe for elucidating the enzymes and pathways involved in NAAA synthesis, degradation, and signaling.

Introduction to N-acyl Amino Acid Metabolism

N-acyl amino acids are endogenous signaling lipids formed through the covalent linkage of a fatty acid to an amino acid via an amide bond.[1] This diverse family of molecules is implicated in various physiological and pathological processes. The metabolic pathways of NAAAs are an active area of research, with several potential enzymatic routes for their synthesis and degradation being investigated.[1] One key enzyme in the degradation of many fatty acid amides is the fatty acid amide hydrolase (FAAH).[2]

This compound is a naturally occurring N-acyl aspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[2] Notably, it does not appear to interact with cannabinoid receptors or be a substrate for FAAH, making it a specific tool for studying alternative metabolic pathways and signaling cascades of NAAAs.[2]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for successful experimentation. The following table summarizes its key properties and recommended solvents for stock solution preparation.

PropertyValueReference
Molecular Formula C20H37NO5[2]
Formula Weight 371.5 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]
SolventSolubilityReference
Dimethylformamide (DMF) 20 mg/mL[2]
Dimethyl sulfoxide (DMSO) 15 mg/mL[2]
Ethanol 25 mg/mL[2]
Methyl Acetate 10 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 2 mg/mL[2]

Experimental Protocols

Synthesis and Purification of this compound

While commercially available, this compound can be synthesized in the laboratory. A general approach involves the acylation of L-aspartic acid with palmitoyl chloride.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve L-aspartic acid in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Acylation: Slowly add palmitoyl chloride dropwise to the amino acid solution while stirring vigorously at a controlled temperature (e.g., 0-5°C). The pH of the reaction mixture should be maintained in the alkaline range.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Isolation: Collect the precipitate by filtration and wash it with cold water to remove any unreacted starting materials and salts.

  • Drying: Dry the crude product under vacuum.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

In Vitro Studies: Cell Culture Experiments

a. Preparation of this compound for Cell Culture

For cell-based assays, it is crucial to prepare the lipophilic this compound in a manner that ensures its bioavailability.

Protocol: Solubilization for Cell Culture

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.

  • For the final working concentration, dilute the stock solution in cell culture medium. To avoid precipitation, it is recommended to add the stock solution to the medium while vortexing.

  • The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • It may be beneficial to conjugate the fatty acid to bovine serum albumin (BSA) to enhance its solubility and delivery to cells.[3]

b. Investigating the Impact on N-acyl Amino Acid Metabolism

This protocol outlines a general workflow for studying how exogenous this compound affects the cellular metabolome of other N-acyl amino acids.

Protocol: Metabolic Labeling and Analysis

  • Cell Culture: Plate cells of interest (e.g., a cell line relevant to the biological context being studied) in appropriate culture vessels and allow them to adhere and grow.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Metabolite Extraction: After the treatment period, wash the cells with ice-cold PBS and then extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Centrifuge the cell extracts to pellet any debris and collect the supernatant. The supernatant can be dried and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify changes in the levels of various N-acyl amino acids and related metabolites.[1]

c. Hedgehog Signaling Pathway Activity Assay

This compound has been shown to inhibit Hedgehog signaling.[2] This can be investigated by measuring the expression of Gli1, a downstream target of the Hedgehog pathway.

Protocol: Gli1 Expression Analysis

  • Cell Culture and Treatment: Culture cells responsive to Hedgehog signaling (e.g., NIH/3T3 cells) and treat them with a Smoothened agonist (SAG) to activate the pathway.[4] Co-treat a set of cells with SAG and varying concentrations of this compound.

  • RNA Extraction and qRT-PCR: After the desired incubation period, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Gli1. A decrease in Gli1 expression in the co-treated cells compared to cells treated with SAG alone would indicate inhibition of the Hedgehog pathway.[5][6][7]

  • Western Blotting: Alternatively, analyze protein levels of Gli1 by Western blotting to confirm the qRT-PCR results.

In Vivo Studies

Investigating the effects of this compound in a whole-organism context can provide valuable insights into its metabolic fate and physiological roles.

Protocol: Administration and Sample Collection in a Mouse Model

  • Formulation: Prepare a sterile formulation of this compound suitable for in vivo administration (e.g., in a vehicle such as a mixture of saline, ethanol, and a surfactant).

  • Administration: Administer this compound to mice via a suitable route, such as intraperitoneal (i.p.) or oral gavage. The dosage and frequency of administration will need to be determined based on preliminary studies.

  • Sample Collection: At various time points after administration, collect blood samples (for plasma analysis) and tissues of interest (e.g., liver, brain, adipose tissue).

  • Metabolite Extraction and Analysis: Extract metabolites from plasma and tissue homogenates using appropriate methods and analyze the levels of this compound and its potential metabolites using LC-MS/MS.[1]

Visualization of Pathways and Workflows

Signaling Pathway: this compound Inhibition of the Hedgehog Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the Hedgehog signaling pathway.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand Patched Patched Hedgehog Ligand->Patched Binds and inhibits Smoothened Smoothened Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits dissociation from Gli Gli Gli Smoothened->Gli Leads to activation SUFU->Gli Sequesters Gli Repressor Gli Repressor Gli->Gli Repressor Proteolytic processing Gli Activator Gli Activator Gli->Gli Activator Processing Target Gene Expression Target Gene Expression Gli Repressor->Target Gene Expression Represses Gli Activator->Target Gene Expression Activates This compound This compound This compound->Smoothened

Inhibition of the Hedgehog signaling pathway by this compound.
Experimental Workflow: Studying N-acyl Amino Acid Metabolism

The following workflow diagram outlines the key steps for investigating the metabolism of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Metabolite Extraction_vitro Metabolite Extraction Treatment->Metabolite Extraction_vitro LC_MS_Analysis LC-MS/MS Analysis Metabolite Extraction_vitro->LC_MS_Analysis Animal Model Animal Model Administration Administration of This compound Animal Model->Administration Sample Collection Tissue/Plasma Collection Administration->Sample Collection Metabolite Extraction_vivo Metabolite Extraction Sample Collection->Metabolite Extraction_vivo Metabolite Extraction_vivo->LC_MS_Analysis Data Analysis Data Analysis and Metabolite Identification LC_MS_Analysis->Data Analysis Pathway Analysis Metabolic Pathway Elucidation Data Analysis->Pathway Analysis

Workflow for studying this compound metabolism.

Quantitative Data

Currently, specific quantitative data such as IC50 values for Hedgehog pathway inhibition by this compound are not widely available in the public domain. Researchers are encouraged to perform dose-response experiments to determine these values in their specific assay systems. The protocols provided above for Gli1 expression analysis can be adapted for generating such quantitative data.

Conclusion

This compound is a valuable chemical tool for dissecting the intricate pathways of N-acyl amino acid metabolism. Its specific inhibitory action on the Hedgehog signaling pathway, coupled with its apparent lack of interaction with the canonical FAAH pathway, provides a unique opportunity to explore novel metabolic routes and signaling functions of this important class of lipid molecules. The protocols and information provided herein serve as a starting point for researchers to design and execute robust experiments to further our understanding of N-acyl amino acid biology.

References

N-Palmitoyl-L-aspartate: A Novel Tool for Probing Developmental Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has emerged as a valuable tool for research in developmental biology. This lipoamino acid is characterized by the attachment of a 16-carbon palmitoyl chain to the amino group of L-aspartic acid. Its primary known biological activity is the inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic patterning, cell proliferation, and differentiation.[1] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making targeted inhibitors like this compound essential for both basic research and therapeutic development.

This document provides detailed application notes and protocols for the synthesis, in vitro, and in vivo use of this compound in developmental biology research.

Physicochemical Properties and Synthesis

This compound is a chiral molecule with a crystalline solid formulation. It exhibits limited solubility in aqueous solutions like PBS (around 2 mg/mL) but is more soluble in organic solvents such as DMF (20 mg/mL), DMSO (15 mg/mL), and ethanol (25 mg/mL). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H37NO5[1]
Molecular Weight 371.5 g/mol [1]
CAS Number 1782-17-8[1]
Appearance Crystalline solid
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 2 mg/mL[1]
Storage Store at -20°C for long-term stability (≥ 4 years)
Protocol 1: Chemical Synthesis of this compound

This protocol outlines a general method for the N-acylation of L-aspartic acid using palmitoyl chloride, a common method for synthesizing N-acyl amino acids.

Materials:

  • L-aspartic acid

  • Palmitoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of palmitoyl chloride in dichloromethane to the cooled amino acid solution with vigorous stirring. The reaction mixture should be kept basic by the addition of more sodium bicarbonate solution if necessary.

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the this compound.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Mechanism of Action: Inhibition of Hedgehog Signaling

This compound functions as an antagonist of the Hedgehog signaling pathway. It has been shown to inhibit Hh signaling that is stimulated by a Smoothened (SMO) agonist (SAG).[1] This suggests that this compound acts at or downstream of the Patched (PTCH) receptor and likely targets the SMO protein, a key transducer of the Hh signal. By inhibiting SMO, this compound prevents the activation of the Gli family of transcription factors, which are responsible for the expression of Hh target genes that drive various developmental processes.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli_act Activated Gli SMO->Gli_act Leads to activation Gli Gli Complex SUFU->Gli Sequesters and promotes cleavage Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli_act->Target_Genes Activates transcription NPA This compound NPA->SMO Inhibits

Hedgehog signaling pathway with the inhibitory action of this compound.

Applications in Developmental Biology Research

The inhibitory effect of this compound on the Hedgehog signaling pathway makes it a potent tool for studying a variety of developmental processes, including:

  • Neural Development: Investigating neural tube patterning, neuronal differentiation, and the proliferation of neural stem cells.

  • Limb Development: Studying anteroposterior patterning of the limb bud and digit formation.[2][3][4][5]

  • Somitogenesis: Examining the formation and patterning of somites.

  • Craniofacial Development: Probing the roles of Hh signaling in facial morphogenesis.

Protocol 2: In Vitro Differentiation of C3H10T1/2 Mesenchymal Stem Cells

This protocol describes how to use this compound to study its effects on the differentiation of a multipotent mesenchymal stem cell line, which can be induced to differentiate into various lineages, including chondrocytes, in a Hedgehog-dependent manner.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein

  • This compound (stock solution in DMSO)

  • Alcian Blue staining solution

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents

Procedure:

  • Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to reach confluence.

  • Treatment:

    • Control Group: Treat cells with standard culture medium.

    • Shh-Treated Group: Treat cells with Shh-conditioned medium or medium supplemented with recombinant Shh.

    • NPA Treatment Groups: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before adding Shh.

  • Incubation: Incubate the cells for 5-7 days to allow for chondrogenic differentiation.

  • Analysis:

    • Alcian Blue Staining: Fix the cells and stain with Alcian Blue to visualize cartilage matrix formation. Quantify the staining by extracting the dye and measuring absorbance.

    • Gene Expression Analysis: At various time points (e.g., 24, 48, 72 hours), lyse the cells with TRIzol, extract RNA, and perform qRT-PCR to analyze the expression of Hedgehog target genes (Gli1, Ptch1) and chondrogenic markers (Sox9, Col2a1).

InVitro_Workflow cluster_culture Cell Culture cluster_analysis Analysis Seed Seed C3H10T1/2 cells Treat Treat with Shh and/or This compound Seed->Treat Incubate Incubate for 5-7 days Treat->Incubate Stain Alcian Blue Staining Incubate->Stain RNA RNA Extraction Incubate->RNA qPCR qRT-PCR Analysis RNA->qPCR

Workflow for in vitro differentiation assay.

Table 2: Example Quantitative Data - Dose-Dependent Inhibition of Gli1 Expression

TreatmentThis compound (µM)Relative Gli1 Expression (Fold Change vs. Control)
Control01.0 ± 0.1
Shh015.2 ± 1.8
Shh + NPA112.5 ± 1.5
Shh + NPA58.3 ± 0.9
Shh + NPA104.1 ± 0.5
Shh + NPA251.8 ± 0.3
Shh + NPA501.1 ± 0.2
(Note: This is example data for illustrative purposes.)
Protocol 3: Ex Vivo Chick Limb Bud Micromass Culture

This protocol details the use of this compound in a classic developmental biology model to assess its impact on chondrogenesis in a setting that retains some of the tissue architecture.

Materials:

  • Fertilized chicken eggs (incubated to Hamburger-Hamilton stage 23-24)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • DMEM/F12 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Alcian Blue staining solution

Procedure:

  • Limb Bud Dissection: Dissect the apical ectodermal ridge (AER) from the limb buds of chick embryos.

  • Cell Dissociation: Dissociate the limb bud mesenchyme into a single-cell suspension using trypsin-EDTA.

  • Micromass Plating: Spot high-density micromass cultures (20 µL spots of 2 x 10^7 cells/mL) onto culture dishes. Allow cells to adhere for 1-2 hours.

  • Treatment: Flood the cultures with medium containing different concentrations of this compound (e.g., 1-50 µM).

  • Incubation: Culture for 4-5 days, changing the medium daily.

  • Analysis: Stain the micromass cultures with Alcian Blue to visualize cartilage nodule formation. The number and size of the nodules can be quantified.

Protocol 4: In Vivo Zebrafish Embryo Assay

This protocol provides a framework for assessing the developmental effects of this compound in a whole-organism model. Due to its lipophilic nature, microinjection is a suitable method for administration.[6][7][8][9]

Materials:

  • Wild-type zebrafish embryos

  • This compound

  • DMSO

  • Phenol Red (for injection visualization)

  • Microinjection apparatus

  • Stereomicroscope

Procedure:

  • Preparation of Injection Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a carrier solution (e.g., PBS) containing Phenol Red.

  • Microinjection: At the 1-4 cell stage, microinject a small volume (e.g., 1-2 nL) of the this compound solution into the yolk of the zebrafish embryos.

  • Incubation: Raise the injected embryos in standard embryo medium at 28.5°C.

  • Phenotypic Analysis: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for developmental defects. Pay close attention to phenotypes associated with Hedgehog signaling disruption, such as cyclopia, curved body axis, and defects in somite and fin formation.

  • Gene Expression Analysis: At specific developmental stages, collect pools of embryos for RNA extraction and qRT-PCR to analyze the expression of Hedgehog target genes.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Injection Solution Inject Microinject Zebrafish Embryos Prep_Sol->Inject Incubate Incubate Embryos Inject->Incubate Phenotype Phenotypic Analysis Incubate->Phenotype Gene_Exp Gene Expression Analysis Incubate->Gene_Exp

Workflow for in vivo zebrafish embryo assay.

Analytical Methods

Protocol 5: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general guideline for the analysis of this compound in biological matrices such as cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[10][11][12]

Materials:

  • Biological sample (cell pellet, tissue)

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., methanol/chloroform mixture)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: Homogenize the biological sample in the presence of the internal standard and the extraction solvent.

  • Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid.

  • Detection: Monitor the parent and daughter ions for both this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount of the analyte in the sample.

Conclusion

This compound is a valuable chemical tool for investigating the role of Hedgehog signaling in a wide range of developmental processes. Its ability to specifically inhibit this pathway allows for the dissection of complex signaling networks in both in vitro and in vivo models. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of embryonic development and to further elucidate the intricate mechanisms governed by Hedgehog signaling.

References

Investigating the Receptor Binding Profile of N-Palmitoyl-L-aspartate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. N-Palmitoyl-L-aspartate, a member of this family, is an endogenous lipid metabolite whose specific receptor interactions and downstream signaling pathways are not yet fully elucidated. This document provides detailed application notes and experimental protocols for investigating the receptor binding properties of this compound, with a focus on two promising, yet hypothesized, molecular targets: the orphan G protein-coupled receptor GPR132 and the Hedgehog signaling pathway.

While direct quantitative binding data for this compound is currently limited in publicly available literature, research on structurally similar molecules provides a strong rationale for the proposed investigations. The protocols outlined herein are designed to enable researchers to determine the binding affinity and functional activity of this compound, thereby shedding light on its potential therapeutic applications.

Potential Molecular Targets and Hypothesized Mechanisms of Action

G Protein-Coupled Receptor 132 (GPR132)

The orphan G protein-coupled receptor GPR132, also known as G2A, has been identified as a receptor for N-acylglycines, including N-palmitoylglycine, a structurally close analog of this compound.[1][2][3] This suggests that GPR132 is a strong candidate receptor for this compound. Activation of GPR132 has been linked to various cellular processes, including cell differentiation.[4]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers.[5] A key step in the activation of this pathway is the N-terminal palmitoylation of the Hedgehog protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[6][7] It is hypothesized that this compound may act as an inhibitor of the Hedgehog pathway, not by directly binding to the core receptor Smoothened (Smo), but by interfering with the essential palmitoylation of the Hedgehog ligand.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The following table summarizes the available quantitative data for compounds related to the proposed targets of this compound. This information can serve as a benchmark for experimental validation.

CompoundTargetAssay TypeParameterValueReference(s)
N-PalmitoylglycineGPR132β-arrestin recruitmentpEC50~5.5[1]
8-GingerolGPR132Tango AssayEC500.30 µM[4]
SAG (Smoothened Agonist)SmoothenedLuciferase ReporterEC503 nM[5][8]
SAG (Smoothened Agonist)SmoothenedRadioligand BindingKd59 nM[5][8]
RUSKI-201Hedgehog Acyltransferase (Hhat)In vitro inhibitionIC500.73 µM[9]

Experimental Protocols

This section provides detailed methodologies for investigating the interaction of this compound with its potential targets.

Protocol 1: GPR132 Activation Assays

This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a hallmark of GPCR activation.

Materials:

  • HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)

  • Expression vector for human GPR132 fused to a C-terminal V2 vasopressin receptor tail followed by a TEV protease cleavage site and a GAL4-VP16 transcription factor.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Positive control agonist (e.g., 8-Gingerol[4])

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HTLA cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM and incubate overnight.

  • Transfection: Transfect the cells with the GPR132 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay utilizes a split-luciferase system to quantify the interaction between GPR132 and β-arrestin in real-time.

Materials:

  • HEK293T cells

  • Expression vectors for GPR132-LgBiT and SmBiT-β-arrestin2

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Positive control agonist (e.g., N-palmitoylglycine)

  • 96-well white, clear-bottom cell culture plates

  • Nano-Glo® Live Cell Reagent

  • Luminometer with kinetic measurement capabilities

Procedure:

  • Cell Seeding and Transfection: Co-transfect HEK293T cells with GPR132-LgBiT and SmBiT-β-arrestin2 expression vectors and seed them into 96-well plates.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Assay Preparation: Replace the culture medium with Opti-MEM containing Nano-Glo® Live Cell Reagent and incubate for at least 1 hour at 37°C.

  • Compound Addition and Measurement: Measure the baseline luminescence. Add varying concentrations of this compound or the positive control to the wells and immediately begin kinetic luminescence measurements for 30-60 minutes.

  • Data Analysis: Determine the area under the curve (AUC) for each concentration and plot the AUC against the logarithm of the compound concentration to calculate the EC50 value.

Protocol 2: Hedgehog Signaling Inhibition Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin

  • This compound

  • Smoothened agonist (SAG)[5][8][10][11]

  • Positive control inhibitor (e.g., a known Hhat inhibitor like RUSKI-201[9])

  • 96-well white, clear-bottom cell culture plates

  • Dual-Glo® Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates and grow to confluence.

  • Serum Starvation: Serum-starve the cells for 24 hours in DMEM with 0.5% calf serum.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or the positive control inhibitor for 2 hours.

  • Pathway Activation: Stimulate the cells with a fixed concentration of SAG (e.g., 100 nM) in the presence of the inhibitors. Include a vehicle control and a SAG-only control.

  • Incubation: Incubate the plates for 30 hours at 37°C.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using the Dual-Glo® Luciferase Assay System according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This method directly measures the mRNA levels of the Hedgehog target gene Gli1.

Materials:

  • Hedgehog-responsive cells (e.g., PANC-1)

  • This compound

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh

  • Positive control inhibitor

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Gli1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound or a positive control inhibitor for a specified time (e.g., 24 hours) in the presence of Shh.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for Gli1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of Gli1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative Gli1 expression against the inhibitor concentration to determine the IC50.

Visualizations

Signaling Pathways and Experimental Workflows

GPR132_Signaling_Pathway cluster_membrane Plasma Membrane NPA This compound GPR132 GPR132 NPA->GPR132 Binds Arrestin β-Arrestin GPR132->Arrestin Recruits Downstream Downstream Signaling (e.g., Cell Differentiation) Arrestin->Downstream Initiates

Hypothesized GPR132 signaling pathway upon this compound binding.

Hedgehog_Inhibition_Workflow cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Hhat Hedgehog Acyltransferase (Hhat) Palmitoylated_Shh Palmitoylated Shh (Active) Hhat->Palmitoylated_Shh Catalyzes Shh Sonic Hedgehog (Shh) Shh->Hhat Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Hhat NPA This compound NPA->Hhat Inhibits? Smo Smoothened (Smo) Palmitoylated_Shh->Smo Activates Gli1 Gli1 Transcription Smo->Gli1 Leads to

Hypothesized mechanism for Hedgehog signaling inhibition by this compound.

Tango_Assay_Workflow A Seed HTLA cells B Transfect with GPR132-TF vector A->B C Add this compound B->C D Incubate 16-24h C->D E Measure Luciferase Activity D->E F Analyze Data (EC50) E->F

Workflow for the GPR132 Tango™ β-Arrestin Recruitment Assay.

Conclusion

The investigation into the receptor binding of this compound presents an exciting opportunity to uncover novel signaling pathways and potential therapeutic targets. While direct evidence of its receptor interactions is still emerging, the structural similarity to known ligands of GPR132 and its potential to interfere with the critical palmitoylation step in Hedgehog signaling provide strong starting points for research. The detailed protocols and application notes provided here offer a comprehensive framework for researchers to systematically investigate these hypotheses and contribute to a deeper understanding of the biological roles of N-acyl amino acids.

References

Application Notes and Protocols: N-Palmitoyl-L-aspartate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Palmitoyl-L-aspartate is a research compound with limited currently published applications in neuroscience. The information herein combines its one documented activity with proposed investigational uses based on its chemical structure. The protocols provided are established methodologies that can be adapted for its study.

Introduction

This compound is a naturally occurring N-acyl amide, a class of lipid signaling molecules that includes well-studied neuromodulators like Palmitoylethanolamide (PEA) and N-arachidonoyl glycine (NAGly). Structurally, it consists of a 16-carbon saturated fatty acid (palmitic acid) linked via an amide bond to the amino acid L-aspartate. This unique structure suggests potential interactions with multiple cellular signaling pathways.

Currently, its primary documented bioactivity is the inhibition of the Hedgehog (Hh) signaling pathway. However, its structural similarity to other anti-inflammatory and neuromodulatory N-acyl amides, combined with the presence of the L-aspartate moiety (related to the excitatory neurotransmitter L-aspartate), makes it a compound of interest for broader neuroscience research, particularly in the fields of neurodevelopment, neuroinflammation, and neuronal signaling.

Data Presentation

Quantitative data for this compound in neuroscience applications is not widely available. The tables below summarize its known properties and provide context by comparing it to related, well-characterized N-acyl amides.

Table 1: Physicochemical Properties and Known Biological Activity of this compound

PropertyValueReference
Formal Name N-(1-oxohexadecyl)-L-aspartic acid
CAS Number 1782-17-8
Molecular Formula C₂₀H₃₇NO₅
Formula Weight 371.5 g/mol
Solubility (approx.) DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 2 mg/mL
Known Biological Activity Inhibits Hedgehog signaling stimulated by Smoothened agonist (SAG). Does not alter cannabinoid receptor or FAAH activity.

Table 2: Comparison with Structurally Related N-Acyl Amides (for Investigational Context)

CompoundCommon Acyl ChainHeadgroupKey Neuroscience TargetsPrimary Investigated Effects
This compound Palmitic AcidL-AspartateHedgehog PathwayInhibition of Hh signaling
Palmitoylethanolamide (PEA) Palmitic AcidEthanolaminePPAR-α, GPR55Anti-inflammatory, analgesic[1][2]
N-Arachidonoyl glycine (NAGly) Arachidonic AcidGlycineGPR18Antinociceptive, anti-inflammatory[3][4]

Application 1: Inhibition of Hedgehog Signaling (Established Application)

Application Note

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, particularly for patterning the central nervous system. Its aberrant reactivation in adults is implicated in neurodegenerative diseases and cancers, including medulloblastoma. This compound is reported to inhibit Hh signaling downstream of activation by Smoothened (SMO) agonists, making it a useful tool for studying Hh pathway dynamics and for screening potential therapeutic strategies targeting this pathway.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus SAG Smoothened Agonist (e.g., SAG) SMO Smoothened (SMO) SAG->SMO Activates PKA PKA SMO->PKA Inhibits GLI GLI PKA->GLI Phosphorylates & Inhibits GLI processing SUFU SUFU SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Nucleus Nucleus GLI_A->Nucleus TargetGenes Target Gene Expression (e.g., Gli1, Ptch1) Nucleus->TargetGenes Transcription NPA This compound NPA->GLI_A Inhibits (Putative Site) Neuroinflammation_Workflow A Seed BV-2 Microglia in 24-well plate B Culture for 24h (until 80% confluent) A->B C Pre-treat with This compound (or Vehicle) for 1h B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Measure TNF-α levels via ELISA F->G H Analyze Data: Compare treated vs. control G->H Neuromodulation_Hypothesis NPA This compound Receptor Unknown Neuronal Membrane Protein (e.g., GPCR, Ion Channel) NPA->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Ca_Store Intracellular Ca2+ Stores (ER) Signaling->Ca_Store Release Ca_Channel Plasma Membrane Ca2+ Channel Signaling->Ca_Channel Opening Ca_Influx [Ca2+]i Increase Ca_Store->Ca_Influx Ca_Channel->Ca_Influx

References

Application Notes and Protocols for N-Palmitoyl-L-aspartate in Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. The inhibitory action of this compound is observed upon stimulation of the pathway with a Smoothened (SMO) agonist, such as SAG.[1] Notably, it does not affect the activity of cannabinoid receptors or fatty acid amide hydrolase (FAAH). This document provides detailed application notes and protocols for the experimental use of this compound, including its formulation, in vitro assays, and relevant signaling pathways.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of this compound is essential for its effective formulation in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₇NO₅[1]
Molecular Weight 371.5 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Storage -20°C[2]
Stability ≥ 4 years (as solid)[1]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
Ethanol25 mg/mL[1]
Methyl Acetate10 mg/mL[1]
PBS (pH 7.2)2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Bring the vial of solid this compound and DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM (e.g., for 1 mg of this compound, add 269.2 µL of DMSO).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: In Vitro Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine the inhibitory effect of this compound on the Hedgehog signaling pathway in a cell-based reporter assay. This protocol is a representative method based on common practices for assessing Hedgehog pathway inhibition.

Materials:

  • Shh-LIGHT2 cells (or other suitable cell line stably expressing a Gli-responsive luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Smoothened Agonist (SAG)

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM from the 10 mM stock solution.

    • Prepare a solution of SAG in serum-free DMEM at a concentration of 200 nM (or a concentration that gives ~80% of the maximal response).

    • Aspirate the medium from the cells and add 50 µL of the this compound dilutions to the respective wells.

    • Immediately add 50 µL of the SAG solution to all wells except for the negative control wells (which receive 50 µL of serum-free DMEM).

    • Include appropriate controls: vehicle control (DMSO), positive control (SAG only), and negative control (serum-free DMEM only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix briefly on an orbital shaker to ensure cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the SAG-only control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Expected Outcome: this compound is expected to inhibit SAG-induced luciferase activity in a dose-dependent manner.

Signaling Pathway

This compound acts as an antagonist of the Hedgehog signaling pathway. The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes.

This compound is known to inhibit the pathway when it is activated by a Smoothened agonist (SAG), suggesting that its point of intervention is at or downstream of SMO.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli_active Active Gli Gli->Gli_active activation Target_Genes Target Gene Expression Gli_active->Target_Genes promotes NPalAsp This compound NPalAsp->SMO inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for investigating the inhibitory effects of this compound on the Hedgehog signaling pathway is as follows:

Experimental_Workflow A Prepare Stock Solution of this compound C Treat Cells with this compound and Hedgehog Pathway Agonist (SAG) A->C B Seed Reporter Cell Line (e.g., Shh-LIGHT2) B->C D Incubate for 48 hours C->D E Perform Luciferase Assay D->E F Analyze Data and Determine IC50 E->F

Caption: General experimental workflow for assessing Hedgehog pathway inhibition.

Disclaimer

This document is intended for research use only and is not for human or veterinary use. The provided protocols are representative and may require optimization for specific experimental conditions and cell lines. Researchers should always adhere to standard laboratory safety practices.

References

Troubleshooting & Optimization

Technical Support Center: N-Palmitoyl-L-aspartate Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of N-Palmitoyl-L-aspartate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

A1: this compound is a lipidated amino acid, specifically an N-acylaspartate. It is recognized as a natural compound that has been shown to inhibit the Hedgehog signaling pathway.[1] Its ability to modulate this critical developmental and cell signaling pathway makes it a valuable tool for research in areas such as oncology and developmental biology.

Q2: What are the main challenges in working with this compound?

A2: The primary challenge is its low aqueous solubility due to the long palmitoyl lipid chain, which makes it hydrophobic. This can lead to difficulties in preparing stock solutions, precipitation in cell culture media, and challenges in formulating it for in vivo studies.

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in several organic solvents. For quantitative data, please refer to the solubility table below.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is challenging. While it has very limited solubility in PBS (pH 7.2) at approximately 2 mg/mL, it is prone to precipitation, especially at higher concentrations or upon storage.[1] It is generally recommended to first dissolve it in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., containing water).

  • Troubleshooting Steps:

    • Try gentle warming: Warm the solution in a water bath at 37°C.

    • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.

    • Use a different solvent: Refer to the solubility table for alternative organic solvents with higher solubility for this compound.

    • Ensure anhydrous conditions: Use fresh, high-purity anhydrous solvents, as water contamination can significantly reduce solubility.

Issue 2: My this compound precipitates out of my cell culture medium after adding the stock solution.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.

  • Troubleshooting Steps:

    • Minimize DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium. Prepare a more concentrated stock solution if necessary to achieve this.

    • Serial dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of the media.

    • Pre-warm the medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.

    • Increase serum concentration (if applicable): Serum proteins can sometimes help to keep hydrophobic compounds in solution. If your experimental design allows, a temporary increase in serum concentration during treatment might help.

Issue 3: I am observing cell toxicity that I suspect is due to the solvent and not my compound.

  • Possible Cause: Many cell lines are sensitive to organic solvents like DMSO, even at low concentrations.

  • Troubleshooting Steps:

    • Run a solvent control: Always include a vehicle control group in your experiments (cells treated with the same final concentration of the solvent used to dissolve this compound).

    • Reduce final solvent concentration: As mentioned, keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).

    • Consider alternative solvents: If DMSO toxicity is a concern, ethanol can be an alternative, though it can also have effects on cells. A thorough literature search for your specific cell line's tolerance is recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)
Ethanol25~67.3
DMF20~53.8
DMSO15~40.4
Methyl Acetate10~26.9
PBS (pH 7.2)2~5.4

Data sourced from Cayman Chemical.[1] Molar equivalents are calculated based on a molecular weight of 371.5 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Methodology:

  • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.715 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound in a sterile microcentrifuge tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • Vortex again until the solution is clear.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound for In Vivo (Intraperitoneal) Administration

Disclaimer: This is a general guideline. The optimal formulation may vary depending on the animal model and experimental goals. It is crucial to perform a small pilot study to assess the tolerability and solubility of the formulation.

Materials:

  • This compound stock solution in DMSO (e.g., 15 mg/mL)

  • Tween 80 (or other suitable surfactant)

  • Sterile Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes for mixing

Methodology (Aqueous-based formulation):

  • Prepare a fresh stock solution of this compound in DMSO.

  • In a sterile tube, mix the required volume of the DMSO stock solution with Tween 80. A common starting ratio is 1:1 (v/v) of DMSO to Tween 80.

  • Vortex the DMSO/Tween 80 mixture thoroughly.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. A typical final vehicle composition might be 10% DMSO, 10% Tween 80, and 80% saline.

  • Visually inspect the solution for any precipitation. If precipitation occurs, you may need to adjust the ratios of the components or consider an oil-based formulation.

Methodology (Oil-based formulation):

  • Prepare a fresh stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution to sterile corn oil. A common starting ratio is 1:9 (v/v) of DMSO to corn oil.

  • Vortex the mixture vigorously until a uniform suspension or solution is formed. Sonication may be required for better dispersion.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-A GLI-A SMO->GLI-A Promotes Activation GLI GLI SUFU->GLI Sequesters and Promotes Cleavage GLI-R GLI-R GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription NPA This compound NPA->SMO Inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway by this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock Prepare 10 mM Stock Solution dissolve->stock dilute_media Dilute Stock in Pre-warmed Media stock->dilute_media formulate Formulate for Injection (e.g., with Tween 80/Saline) stock->formulate treat_cells Treat Cells dilute_media->treat_cells assay Perform Cellular Assay treat_cells->assay inject Administer to Animal Model formulate->inject observe Observe Phenotypic Effects inject->observe

Caption: General Experimental Workflow for this compound.

References

N-Palmitoyl-L-aspartate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Palmitoyl-L-aspartate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] For short-term use, stock solutions can be prepared in appropriate solvents and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

This compound is a crystalline solid with solubility in various organic solvents.[1] The approximate solubilities are provided in the table below. For aqueous buffers like PBS (pH 7.2), the solubility is limited.[1]

SolventApproximate Solubility
Ethanol25 mg/mL
DMF20 mg/mL
DMSO15 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL

Q3: What are the potential degradation pathways for this compound?

This compound can degrade through two primary pathways:

  • Chemical Degradation (Hydrolysis): The amide bond linking the palmitoyl chain and the aspartate moiety can be hydrolyzed, yielding palmitic acid and L-aspartic acid. This process is often catalyzed by acidic or basic conditions.[2][3][4] Additionally, the aspartyl moiety itself can undergo intramolecular cyclization to form a succinimide (aspartimide) intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[5][6][7]

  • Enzymatic Degradation: Cellular enzymes, such as amidases, may catalyze the hydrolysis of the amide bond.[8][9][10] For instance, N-acylethanolamine-hydrolyzing acid amidase (NAAA) is known to hydrolyze similar lipid amides and exhibits optimal activity at an acidic pH.[11][12]

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16] These methods allow for the separation and quantification of the parent compound and its potential degradation products over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental setup.

Possible Cause Troubleshooting Steps
pH-induced Hydrolysis - Maintain the pH of your experimental solutions within a neutral range (pH 6-8) if possible. - If your experiment requires acidic or basic conditions, minimize the exposure time of this compound to these conditions. - Perform a pilot stability study at the intended pH to quantify the rate of degradation.
Enzymatic Degradation - If using cell lysates or serum-containing media, be aware of potential amidase activity.[17][18] - Consider using heat-inactivated serum or purified enzyme inhibitors if enzymatic degradation is suspected. - Run control experiments with the vehicle in the absence of cells or lysates to assess chemical stability.
Improper Storage - Ensure the solid compound is stored at -20°C.[1] - Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. - Protect stock solutions from light if they are stored for extended periods.
Interaction with Co-solvents - While co-solvents can aid in dissolution, they may also influence stability.[19][20] - If using co-solvents, ensure they are of high purity and do not promote degradation. - Evaluate the stability of this compound in the final formulation, including co-solvents.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

This may indicate the formation of degradation products.

Potential Degradation Product Identification and Confirmation
Palmitic Acid and L-Aspartic Acid - Run authentic standards of palmitic acid and L-aspartic acid to compare retention times. - Use mass spectrometry to confirm the molecular weights of the degradation products.
Aspartimide Intermediate - Aspartimide formation results in the loss of a water molecule (18 Da).[21] This mass change can be detected by high-resolution mass spectrometry. - The aspartimide intermediate is often unstable and may hydrolyze to isoaspartate derivatives, which are isomers of the parent compound and can be challenging to separate chromatographically.[5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[22][23][24][25]

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in acidic buffers (e.g., 0.1 M HCl, pH 4 buffer) to a final concentration. Incubate at a controlled temperature (e.g., 40°C, 60°C).

  • Basic Hydrolysis: Dilute the stock solution in basic buffers (e.g., 0.1 M NaOH, pH 9 buffer) to a final concentration. Incubate at a controlled temperature.

  • Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration. Incubate at a controlled temperature.

  • Oxidative Degradation: Dilute the stock solution in a solution of H₂O₂ (e.g., 3%) to a final concentration. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photostability: Expose the solid compound and the stock solution to UV and visible light.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the compound under the tested conditions.

5. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • Analyze the samples by a validated HPLC-UV or LC-MS method to quantify the remaining this compound and detect the formation of degradation products.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant and half-life under each stress condition.

  • Characterize the major degradation products using mass spectrometry.

Visualizations

Chemical_Degradation_Pathway NPA This compound Hydrolysis_Products Palmitic Acid + L-Aspartic Acid NPA->Hydrolysis_Products Amide Hydrolysis (Acid/Base Catalyzed) Aspartimide Aspartimide Intermediate NPA->Aspartimide Intramolecular Cyclization (Acid/Base Catalyzed) Isomers Isoaspartate & α/β-Aspartate Products Aspartimide->Isomers Hydrolysis

Caption: Chemical degradation pathways of this compound.

Enzymatic_Degradation_Pathway NPA This compound Products Palmitic Acid + L-Aspartic Acid NPA->Products Enzymatic Hydrolysis Enzyme Amidase (e.g., NAAA) Enzyme->NPA

Caption: Potential enzymatic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of this compound Acid Acidic pH Prep_Stock->Acid Base Basic pH Prep_Stock->Base Oxidation Oxidizing Agent Prep_Stock->Oxidation Heat Elevated Temperature Prep_Stock->Heat Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation Analysis->Data

References

Technical Support Center: Optimizing N-Palmitoyl-L-aspartate Dosage for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of N-Palmitoyl-L-aspartate for cell treatment experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural N-acylaspartate that functions as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and can be aberrantly activated in various cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. This activation of SMO leads to a signaling cascade that results in the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of Hh target genes. This compound is reported to inhibit Hedgehog signaling following stimulation with a Smoothened agonist (SAG), suggesting it acts at or downstream of SMO.[1]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: Currently, there is no publicly available data detailing the specific effective concentration range or IC50 value for this compound in cell-based assays. As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data for other small molecule Hedgehog pathway inhibitors, a starting range of 0.1 µM to 50 µM is a reasonable starting point for initial screening experiments.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic molecule. Proper preparation of a stock solution is critical to avoid precipitation in your cell culture medium. Refer to the table below for solubility information.

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol25 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds. It is recommended to prepare a high-concentration stock (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: My this compound is precipitating in the cell culture medium. What can I do?

A4: Precipitation of hydrophobic compounds in aqueous cell culture media is a common issue. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic to your cells (typically ≤ 0.5% v/v). High concentrations of DMSO can cause the compound to "crash out" of solution.

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.

  • Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform a serial dilution of your stock solution in pre-warmed media.

  • Gentle Mixing: When adding the compound to the media, do so dropwise while gently swirling or vortexing the tube.

  • Reduce Final Concentration: The intended final concentration of this compound may be above its solubility limit in your specific cell culture medium. Try using a lower final concentration.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of Hedgehog Signaling
Potential Cause Recommended Action
Suboptimal Compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing Hedgehog pathway inhibition.
Cell Line Insensitivity Confirm that your chosen cell line has an active and responsive Hedgehog pathway. Use a positive control (e.g., a known Hedgehog pathway inhibitor like cyclopamine or vismodegib) to validate the assay. Consider using a cell line known to be sensitive to Hedgehog inhibition, such as Shh-LIGHT2 cells or C3H10T1/2 cells.
Compound Degradation Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize exposure of the compound to light and store stock solutions properly.
Assay Issues Ensure that your reporter assay (e.g., luciferase) is functioning correctly. Check for issues with cell lysis, reagent preparation, and instrument settings.
Issue 2: High Cell Toxicity or Poor Cell Viability
Potential Cause Recommended Action
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. Select a working concentration well below the toxic threshold for your experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level for your specific cell line (typically <0.5%). Always include a vehicle control (media with the same final solvent concentration) in your experiments.
Compound Precipitation Precipitated compound can be cytotoxic. Visually inspect your culture wells under a microscope for any signs of precipitation. If observed, follow the troubleshooting steps for compound precipitation.
Contamination Check for signs of bacterial or fungal contamination, which can impact cell viability.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Gli-Luciferase Reporter Assay

This protocol outlines a general method for determining the dose-response of this compound on Hedgehog pathway activity using a cell line stably expressing a Gli-dependent luciferase reporter (e.g., Shh-LIGHT2 cells).

Materials:

  • Shh-LIGHT2 cells (or other suitable reporter cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Low-serum cell culture medium (e.g., DMEM with 0.5% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

  • Serum Starvation: Once cells are confluent, replace the complete medium with low-serum medium and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in low-serum medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Add the diluted this compound and vehicle control to the appropriate wells.

  • Pathway Activation: Immediately after adding the inhibitor, add the Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative control wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (if using a dual-reporter system) and plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol provides a general method for evaluating the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control and a "no cells" control for background subtraction.

  • Treatment: Replace the medium in the wells with the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Troubleshooting_Workflow Start Experiment Start Problem Suboptimal Results? Start->Problem Check_Concentration Verify Compound Concentration & Solubility Problem->Check_Concentration Yes Successful_Experiment Optimized Experiment Problem->Successful_Experiment No Check_Toxicity Assess Cell Viability/Toxicity Check_Concentration->Check_Toxicity Check_Assay Validate Assay Performance Check_Toxicity->Check_Assay Optimize_Dose Perform Dose-Response Experiment Check_Assay->Optimize_Dose Optimize_Time Perform Time-Course Experiment Optimize_Dose->Optimize_Time Select_Cells Choose Appropriate Cell Line Optimize_Time->Select_Cells Select_Cells->Successful_Experiment

References

troubleshooting inconsistent results with N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary known biological activities?

This compound is a naturally occurring N-acylaspartate. Its primary reported biological activities include the inhibition of the Hedgehog signaling pathway and modulation of NMDA receptor function through palmitoylation.[1] It is part of a larger family of N-acyl amino acids that are being investigated as potential signaling molecules with a range of biological activities.[2][3][4][5]

2. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C, where it can be stable for at least four years. For shipping, it is generally stable at room temperature for short periods. Once in solution, it is recommended to store aliquots at -80°C for up to six months, or at -20°C for one month to minimize freeze-thaw cycles.

3. In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents:

SolventSolubility
DMF~20 mg/mL
DMSO~15 mg/mL
Ethanol~25 mg/mL
Methyl Acetate~10 mg/mL
PBS (pH 7.2)~2 mg/mL

Data sourced from publicly available information.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed in Cell-Based Assays

Q1: I am not observing the expected inhibitory effect of this compound on the Hedgehog pathway in my cell culture experiments. What could be the reason?

Several factors could contribute to a lack of biological activity. Consider the following troubleshooting steps:

  • Improper Dissolution and Vehicle Effects: this compound is a lipid and has limited aqueous solubility.

    • Vehicle Choice: Ensure you are using an appropriate solvent vehicle such as DMSO or ethanol. Prepare a concentrated stock solution and then dilute it into your culture medium. Be mindful of the final solvent concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO or ethanol concentration below 0.1%.

    • Precipitation: Visually inspect your culture medium after adding the this compound solution. The compound may precipitate out of the aqueous medium, especially at high concentrations or after prolonged incubation. Sonication of the stock solution before dilution may help.

  • Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to lipid molecules, reducing their effective concentration.

    • Serum Concentration: Try reducing the serum concentration in your culture medium during the treatment period, if your cell line can tolerate it.

    • Serum-Free Media: If possible, perform the experiment in serum-free or low-serum media for the duration of the treatment.

  • Cell Line Specificity: The responsiveness to Hedgehog pathway inhibitors can vary between different cell lines. Confirm that your chosen cell line expresses a functional Hedgehog pathway that is active under your experimental conditions.

  • Compound Quality: The purity of this compound can affect its activity. Ensure you are using a high-purity compound and consider quality control measures.

Q2: My results with this compound on NMDA receptor function are variable between experiments. How can I improve consistency?

Inconsistent effects on NMDA receptors can be due to the complex nature of palmitoylation and neuronal signaling. Here are some factors to consider:

  • Cellular Palmitoylation State: The baseline level of protein palmitoylation in your cells can influence the effect of exogenous this compound. This can be affected by cell density, passage number, and culture conditions. Strive for consistent cell culture practices.

  • Incubation Time and Concentration: The kinetics of palmitoylation and depalmitoylation are dynamic. Optimize the concentration and incubation time of this compound for your specific cell type and experimental endpoint. A dose-response and time-course experiment is highly recommended.

  • Experimental Endpoint: The method used to assess NMDA receptor function (e.g., calcium imaging, electrophysiology) can have different sensitivities. Ensure your assay is robust and validated for detecting changes in palmitoylation-dependent receptor activity.

Issue 2: Problems with Compound Synthesis and Purity

Q1: I am synthesizing this compound in-house and suspect impurities are affecting my results. What are common synthesis-related impurities?

Common impurities in the synthesis of N-acyl amino acids can include unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: Residual L-aspartic acid and palmitic acid can be present.

  • Side Products: Depending on the synthetic route, side products such as di-acylated aspartic acid or byproducts from coupling reagents (e.g., N-acylurea if using carbodiimides) may form.

  • Stereoisomers: Ensure the synthesis method preserves the L-stereochemistry of the aspartic acid.

Troubleshooting Synthesis and Purification:

Potential IssueRecommended Action
Low Yield Optimize reaction conditions (temperature, solvent, base). Ensure high quality of starting materials. Consider alternative coupling reagents.
Presence of Impurities Use appropriate purification techniques such as recrystallization or column chromatography. Monitor purity by TLC, HPLC, or LC-MS.
Incorrect Stereochemistry Use chiral starting materials and reaction conditions that do not promote racemization. Verify stereochemistry using polarimetry.

Q2: How can I assess the quality and purity of my this compound?

A thorough quality control process is crucial for obtaining reproducible experimental results. The following analytical techniques are recommended:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.
Elemental Analysis To determine the elemental composition (C, H, N) and compare it with the theoretical values.
Issue 3: Aggregation and Precipitation

Q1: I am observing precipitation of this compound in my stock solution or cell culture medium. How can I prevent this?

Aggregation and precipitation are common issues with lipid-based molecules.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. Gentle warming and sonication can aid dissolution. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Media: When diluting the stock solution into your aqueous experimental buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid and even dispersion.

  • Use of Carrier Proteins: For in vitro assays, consider pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can improve its solubility and delivery to cells.

  • Monitor for Aggregation: N-acetylaspartate, a related compound, has been shown to prevent and reverse protein aggregation in vitro.[6][7] While the direct effects of this compound on its own aggregation are not well-documented, this highlights the complex physicochemical properties of such molecules.

Experimental Protocols & Signaling Pathways

General Protocol for Cell Culture Experiments
  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in sterile DMSO or ethanol. Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment Preparation: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free or complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as cell viability assays, gene expression analysis, or functional assays related to the Hedgehog or NMDA receptor pathways.

Signaling Pathways

Hedgehog Signaling Pathway Inhibition

This compound has been reported to inhibit the Hedgehog signaling pathway. This pathway is crucial for embryonic development and its dysregulation is implicated in cancer. The canonical pathway involves the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors. This compound is thought to act as an antagonist in this pathway.

Hedgehog_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SHH SHH PTCH PTCH SHH->PTCH SMO SMO PTCH->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Target Genes Target Genes GLI->Target Genes Activation NPL This compound NPL->SMO Inhibition

Caption: this compound inhibits the Hedgehog pathway.

NMDA Receptor Modulation via Palmitoylation

Palmitoylation is a reversible post-translational modification that regulates the localization and function of many proteins, including the NMDA receptor subunits. This compound can serve as a substrate for palmitoyl acyltransferases (PATs), which attach the palmitoyl group to cysteine residues on target proteins. The palmitoylation state of NMDA receptors can affect their trafficking to the synapse and their channel properties, thereby influencing synaptic plasticity.

NMDA_Receptor_Palmitoylation cluster_synthesis Substrate Pool cluster_function Functional Consequences NPL This compound PATs Palmitoyl Acyltransferases (PATs) NPL->PATs NMDAR_palm Palmitoylated NMDA Receptor PATs->NMDAR_palm Palmitoylation NMDAR_unpalm Unpalmitoylated NMDA Receptor NMDAR_unpalm->PATs Trafficking Synaptic Trafficking and Stability NMDAR_palm->Trafficking Function Altered Channel Function NMDAR_palm->Function

Caption: this compound contributes to NMDA receptor palmitoylation.

References

Technical Support Center: N-Palmitoyl-L-aspartate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of N-Palmitoyl-L-aspartate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete Reaction: The N-acylation of L-aspartic acid may not have gone to completion.- Ensure an appropriate base is used in sufficient quantity to neutralize the HCl produced during the Schotten-Baumann reaction, as this prevents the formation of an unreactive amine salt. - Consider using a slight excess of palmitoyl chloride to drive the reaction forward. - Optimize reaction time and temperature; monitor reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of Palmitoyl Chloride: The acylating agent is susceptible to hydrolysis, especially in a biphasic system with an aqueous base.[1]- Vigorously stir the reaction mixture to ensure efficient mixing between the organic and aqueous phases. - Add the palmitoyl chloride to the reaction mixture at a controlled rate.
Product Loss During Workup: The amphiphilic nature of this compound can lead to losses during extraction and washing steps.- Use a minimal amount of cold solvent for washing crystals to reduce dissolution. - During liquid-liquid extraction, perform multiple extractions with smaller volumes of organic solvent to improve recovery.
Presence of Impurities in the Final Product Unreacted Starting Materials: Residual L-aspartic acid or palmitic acid (from hydrolysis of palmitoyl chloride) may be present.- L-aspartic acid: Can be removed by washing the organic layer with acidic water (e.g., dilute HCl) during the workup. - Palmitic acid: Can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).
Side-Reaction Products: Formation of N-acylurea if carbodiimide coupling agents are used.[1]- If using coupling agents like DCC or EDC, the N-acylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.
Diacylated Product: Both the amino group and one of the carboxyl groups of aspartic acid could potentially be acylated.- Use protecting groups for the carboxylic acid functionalities of L-aspartic acid if diacylation is a significant issue.
Difficulty in Product Isolation and Handling Product is Oily or Waxy: The long palmitoyl chain can make the product difficult to crystallize and handle.- Attempt recrystallization from a different solvent system. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or petroleum ether) may be effective. - If crystallization is unsuccessful, consider purification by column chromatography on silica gel.
Product Aggregation: The amphiphilic nature can lead to the formation of aggregates or micelles in solution.- Use a suitable solvent system for chromatography that disrupts aggregation. The addition of a small amount of a more polar solvent to the mobile phase might be helpful. - Sonication of the sample before loading onto a chromatography column can help to break up aggregates.
Inconsistent Purity or Characterization Data Isomerization of Aspartic Acid: Aspartic acid residues can be prone to isomerization, leading to the formation of isoaspartate derivatives.- While less common in synthesis, be aware of this potential modification. Characterization by 2D NMR techniques may be necessary to identify such isomers.
Inaccurate Purity Assessment: Co-elution of impurities with the product peak in HPLC analysis.- Optimize HPLC conditions (e.g., gradient, mobile phase composition) to achieve better separation. - Use a diode array detector (DAD) to check for peak purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for the N-acylation of amino acids is the Schotten-Baumann reaction.[2][3] This typically involves the reaction of the amino acid (L-aspartic acid) with an acyl chloride (palmitoyl chloride) in the presence of a base, often in a two-phase system of an organic solvent and water.[1][2]

Q2: What are the expected impurities in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as L-aspartic acid and palmitic acid (from the hydrolysis of palmitoyl chloride).[1] Side-reaction products can also occur, depending on the specific synthetic route used.

Q3: What are the recommended purification techniques for this compound?

A3: Due to its amphiphilic nature, a combination of techniques may be necessary.

  • Crystallization: This is a cost-effective method for large-scale purification. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel chromatography is a powerful technique for removing impurities with different polarities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC (RP-HPLC) can be used.

Q4: How can I assess the purity of my synthesized this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.

Q5: What is the biological role of this compound?

A5: this compound has been identified as a natural N-acylaspartate that inhibits the Hedgehog signaling pathway.[4]

Quantitative Data Summary

The following table is a representative example and the data may vary depending on the specific experimental conditions.

Purification MethodPurity Achieved (%)Yield (%)AdvantagesDisadvantages
Recrystallization >9560-80Cost-effective, scalableMay not remove all impurities, optimization of solvent system required
Silica Gel Chromatography >9850-70High resolution, effective for a wide range of impuritiesCan be time-consuming, requires larger volumes of solvent
Preparative RP-HPLC >9930-50Highest purity achievableExpensive, not easily scalable, requires specialized equipment

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • L-aspartic acid

  • Palmitoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization or chromatography

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of NaOH (1 equivalent) with cooling in an ice bath.

  • To this solution, add a solution of palmitoyl chloride (1 equivalent) in dichloromethane dropwise with vigorous stirring.

  • Maintain the pH of the aqueous layer between 9 and 10 by the dropwise addition of NaOH solution.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetone).

  • Slowly add a non-polar solvent (e.g., hexanes, petroleum ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-Aspartic Acid + Palmitoyl Chloride reaction Schotten-Baumann Reaction (NaOH, CH2Cl2/H2O) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude this compound workup->crude purification_choice Purification Method crude->purification_choice cryst Recrystallization purification_choice->cryst High Yield chrom Column Chromatography purification_choice->chrom High Purity hplc Preparative HPLC purification_choice->hplc Highest Purity analysis Purity & Characterization (HPLC, NMR, MS) cryst->analysis chrom->analysis hplc->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Hedgehog Signaling Pathway Inhibition

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH Patched (PTCH) SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters and promotes cleavage GLI_active Active GLI GLI->GLI_active Activation and Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Hh Hedgehog (Hh) Ligand Hh->PTCH Binds and inactivates NPA This compound NPA->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

References

avoiding aggregation of N-Palmitoyl-L-aspartate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. Our goal is to help you overcome challenges related to its aggregation in aqueous solutions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is a lipoamino acid, a molecule combining a fatty acid (palmitic acid) and an amino acid (L-aspartic acid). Due to its long hydrocarbon chain, it has low solubility in aqueous solutions and a strong tendency to self-assemble into aggregates or micelles.[1] This aggregation can be problematic for several reasons: it can lead to precipitation of the compound from your experimental solution, reduce its bioavailability and activity, and interfere with analytical measurements, leading to inconsistent and unreliable results.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. It is generally more soluble in organic solvents than in aqueous buffers. Below is a summary of its approximate solubility in various common solvents.

SolventSolubility (mg/mL)
Ethanol~25
DMF~20
DMSO~15
Methyl Acetate~10
PBS (pH 7.2)~2
Data sourced from publicly available information.[2]

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Troubleshooting Guide: Preventing Aggregation

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem 1: My this compound is precipitating out of my aqueous buffer during my experiment.

  • Possible Cause: The concentration of this compound is above its solubility limit or its critical micelle concentration (CMC) in your specific buffer. Factors like pH and ionic strength of the buffer can significantly impact solubility.[1][3]

  • Solutions:

    • pH Adjustment: The solubility of this compound, which has two carboxylic acid groups, is pH-dependent. Increasing the pH of the buffer will deprotonate these acidic groups, increasing the molecule's charge and potentially its solubility in aqueous media. It is recommended to test a range of pH values (e.g., 7.4 to 8.5) to find the optimal condition for your experiment.

    • Ionic Strength Modification: The effect of ionic strength on the aggregation of amphiphilic molecules can be complex. For some antibodies, increasing ionic strength can inhibit aggregation.[4] It is advisable to empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the effect on the solubility of this compound in your system.

    • Use of Co-solvents: Introducing a small percentage of an organic co-solvent can significantly enhance the solubility of hydrophobic compounds.[5][6][7]

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

      • Procedure: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing. The final concentration of the co-solvent should be kept as low as possible (typically <1% v/v) to minimize potential effects on your biological system.

    • Incorporate Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous phase.[8][9][10][11]

      • Recommended Surfactants: Tween 80 or Pluronic F-68 are commonly used and generally have low cellular toxicity.

      • Procedure: Prepare the aqueous buffer containing the desired concentration of the surfactant before adding the this compound stock solution. The surfactant concentration should be above its own CMC.

Problem 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Aggregation of this compound can lead to variations in the effective concentration of the monomeric, active form of the molecule that is available to interact with cells.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or changes in aggregation state over time.

    • Sonication: After preparing the final dilution in your aqueous buffer, briefly sonicate the solution in a bath sonicator. This can help to break up larger aggregates and create a more uniform dispersion of smaller micelles.

    • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.[7][12][13][14][15]

      • Recommended Cyclodextrins: α-Cyclodextrin or hydroxypropyl-β-cyclodextrin can be effective.

      • Procedure: Prepare a solution of the cyclodextrin in your aqueous buffer first, then add the this compound stock solution. The molar ratio of cyclodextrin to this compound may need to be optimized.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using a Co-solvent

  • Prepare a Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is minimal (ideally ≤ 1% v/v) to avoid solvent effects in your experiment.

  • Sonication (Optional): For a more uniform dispersion, sonicate the final solution in a water bath sonicator for 5-10 minutes.

  • Use Immediately: Use the freshly prepared solution for your experiments to minimize the risk of aggregation over time.

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration

This method can be used to incorporate this compound into a lipid bilayer, which can be a useful delivery system for cell-based assays.[4][16][17][18][19]

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve this compound and other desired lipids (e.g., a neutral lipid like DOPC) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add your aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. The inclusion of glass beads can aid in the hydration process.

  • Vesicle Formation: The hydration process will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Signaling Pathway

Hedgehog Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[2] The palmitoylation of the Sonic Hedgehog (Shh) protein is a critical step for its signaling activity.[3][20][21] The pathway is initiated by the binding of a Hedgehog ligand (like Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][20][22][23][24]

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start Start: this compound (powder) stock Prepare concentrated stock in 100% DMSO or Ethanol start->stock mix Add stock to buffer dropwise with vigorous vortexing stock->mix buffer Prepare aqueous buffer buffer->mix check Visually inspect for precipitation mix->check precipitate Precipitation observed check->precipitate Yes sonicate Briefly sonicate for uniform dispersion check->sonicate No troubleshoot Troubleshoot: - Adjust pH - Add co-solvent/surfactant - Use cyclodextrins precipitate->troubleshoot troubleshoot->mix Retry ready Final working solution ready for use sonicate->ready add_to_cells Add final solution to cell culture ready->add_to_cells incubate Incubate for desired time add_to_cells->incubate analyze Analyze experimental endpoint incubate->analyze

References

analytical challenges in detecting low levels of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with detecting low levels of N-Palmitoyl-L-aspartate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound?

A1: The primary challenges include:

  • Low Endogenous Concentrations: this compound is often present at very low levels in biological samples, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices like plasma and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Extraction Efficiency: Due to its amphipathic nature (a polar amino acid head and a long non-polar fatty acid tail), finding an extraction method that provides high and reproducible recovery can be difficult.

  • Analyte Stability: The amide bond in this compound can be susceptible to enzymatic or chemical degradation during sample collection, storage, and processing.

  • Chromatographic Retention: Achieving good peak shape and retention on standard reversed-phase columns can be challenging due to the molecule's polarity.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[1][3] This technique offers the high sensitivity needed for low-level detection and the specificity to distinguish the analyte from other components in the sample matrix.

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential to correct for variability during sample preparation, chromatography, and ionization.[4][5] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C₆,¹⁵N). The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and analysis, thus providing the most accurate correction for any sample-to-sample variations.[5]

Q4: How can I improve the ionization efficiency of this compound in the mass spectrometer?

A4: To improve ionization efficiency:

  • Mobile Phase Modifiers: The addition of formic acid or ammonium formate to the mobile phase can promote the formation of protonated molecules [M+H]+ in positive ion mode.[1]

  • Solvent Composition: Optimizing the organic solvent percentage in the mobile phase at the time of elution can enhance desolvation and ionization.

  • Source Parameters: Fine-tuning the ion source parameters, such as spray voltage, gas flows, and temperatures, is critical for maximizing signal intensity.[2]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Suggested Solution
Inefficient Extraction The extraction procedure may not be suitable for the amphipathic nature of the analyte.
Troubleshooting Step: Test different extraction methods. A protein precipitation followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. See the "Experimental Protocols" section for a suggested starting point.
Poor Ionization The analyte may not be ionizing efficiently in the mass spectrometer source.
Troubleshooting Step: Optimize mobile phase additives (e.g., formic acid, ammonium acetate) and ion source parameters (e.g., spray voltage, gas temperatures).[1]
Analyte Degradation This compound may be degrading during sample preparation or storage.
Troubleshooting Step: Keep samples on ice during preparation and store them at -80°C. Minimize freeze-thaw cycles. Consider adding enzyme inhibitors if enzymatic degradation is suspected.
Incorrect MS/MS Transitions The selected precursor and product ions (MRM transitions) may not be optimal.
Troubleshooting Step: Infuse a standard solution of this compound to determine the most abundant precursor and product ions. Based on the fragmentation of aspartic acid, potential neutral losses include water (18 Da) and carbon dioxide (44 Da).[6][7]
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Suggested Solution
Inconsistent Sample Preparation Manual extraction procedures can introduce variability.
Troubleshooting Step: Ensure precise and consistent pipetting. Use an automated extraction system if available. Always add the internal standard at the very beginning of the sample preparation process to account for variability.[4]
Matrix Effects Different samples may have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.
Troubleshooting Step: Improve sample cleanup using SPE. Dilute the sample extract to reduce the concentration of matrix components. Ensure the chromatography separates the analyte from the bulk of the matrix components.
LC System Issues Fluctuations in pump pressure or autosampler injection volumes can cause variability.
Troubleshooting Step: Check the LC system for leaks and ensure the pumps are delivering a stable flow. Perform a system suitability test before running samples.
Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Suggested Solution
Inappropriate Column Chemistry The analyte may have secondary interactions with the column stationary phase.
Troubleshooting Step: A C18 column is a good starting point.[1] If peak shape is poor, consider a column with a different stationary phase or end-capping. A mixed-mode column could also be effective.[3]
Mobile Phase Mismatch The pH of the mobile phase or the organic content of the sample diluent can affect peak shape.
Troubleshooting Step: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. Adjust the mobile phase pH with formic acid or ammonium formate to control the ionization state of the analyte's carboxylic acid groups.
Column Overloading Injecting too much analyte or matrix can lead to broad peaks.
Troubleshooting Step: Dilute the sample extract and re-inject.

Experimental Protocols

Note: The following protocols are suggested starting points based on methods for similar N-acyl amino acids and may require optimization for your specific application and instrumentation.

Protocol 1: Sample Extraction from Plasma

This protocol combines protein precipitation with liquid-liquid extraction to remove proteins and concentrate the analyte.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., this compound-¹³C₆,¹⁵N in methanol).

    • Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 500 µL of dichloromethane.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general-purpose reversed-phase LC-MS/MS method suitable for N-acyl amino acids.[1]

LC Parameters:

Parameter Suggested Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

MS/MS Parameters:

Parameter Suggested Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 372.3
Potential Product Ions To be determined by infusing a standard. Likely fragments would result from the loss of the palmitoyl chain or cleavage at the aspartic acid moiety.
Internal Standard [M+H]⁺ Dependent on the specific SIL-IS used.
Collision Energy Optimize for the specific instrument and transitions.
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is 10 µL IS precip Protein Precipitation (Acetonitrile) add_is->precip 400 µL ACN lle Liquid-Liquid Extraction precip->lle Supernatant dry Dry Down lle->dry Organic Layer reconstitute Reconstitute dry->reconstitute 100 µL Mobile Phase lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing lcms->data

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_low_signal start Low or No Signal check_extraction Review Extraction Protocol start->check_extraction check_ms Check MS Parameters check_extraction->check_ms OK solution_extraction Test alternative extraction (e.g., SPE, different LLE) check_extraction->solution_extraction Inefficient? check_stability Investigate Stability check_ms->check_stability OK solution_ms Optimize source parameters & confirm MRM transitions check_ms->solution_ms Suboptimal? solution_stability Keep samples cold, minimize handling time check_stability->solution_stability Degradation Suspected?

Caption: Troubleshooting logic for low signal intensity issues.

References

minimizing off-target effects of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Palmitoyl-L-aspartate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural N-acylaspartate that functions as an inhibitor of the Hedgehog signaling pathway.[1] It exerts its effects after stimulation with a Smoothened (SMO) agonist (SAG) or non-sterol-modified Sonic Hedgehog.[1]

Q2: Are there any known receptors or enzymes that this compound does not interact with?

A2: Yes, studies have shown that this compound does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase (FAAH).[1]

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A3: There are several potential reasons for a lack of cellular response. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include sub-optimal compound concentration, issues with compound solubility and stability, or the use of a cell line that is not dependent on the Hedgehog pathway.

Q4: I am observing unexpected effects in my experiment that don't seem related to Hedgehog pathway inhibition. What could be the cause?

A4: While this compound is a specific Hedgehog pathway inhibitor, it is possible that at high concentrations or under certain experimental conditions, off-target effects may be observed. These could potentially arise from the metabolic breakdown of the molecule into palmitic acid and L-aspartate, which have their own biological activities. Please consult the "Potential Off-Target Effects" section for more details.

Q5: How should I prepare and store this compound solutions?

A5: this compound is a crystalline solid.[1] For cell culture experiments, it is typically dissolved in solvents like DMSO, DMF, or ethanol.[1] It is recommended to prepare fresh stock solutions for each experiment and store them protected from light and moisture, according to the manufacturer's instructions, to avoid degradation.[2] The stability of the compound in aqueous solutions over long periods may be limited.

Troubleshooting Guide

Issue 1: Lack of On-Target Activity (No Inhibition of Hedgehog Pathway)

This guide will help you troubleshoot experiments where this compound is not producing the expected inhibitory effect on the Hedgehog signaling pathway.

Troubleshooting Workflow

A No Inhibition of Hedgehog Pathway B Check Compound Integrity and Concentration A->B C Verify Experimental Setup A->C D Assess Cell Line Suitability A->D E Solubility Issues? B->E F Degradation? B->F G Correct Concentration? B->G H Positive Control Working? C->H I Correct Endpoint Measurement? C->I J Hedgehog Pathway Active? D->J K Intrinsic Resistance? D->K L Optimize Solubilization E->L Yes M Prepare Fresh Stock F->M Yes N Perform Dose-Response G->N Unsure O Use Pathway Agonist (e.g., SAG) H->O No P Measure GLI1/PTCH1 Expression I->P No Q Select Sensitive Cell Line J->Q No R Sequence SMO/SUFU K->R Possible

Caption: Troubleshooting workflow for lack of this compound efficacy.

Quantitative Data Summary: Troubleshooting Parameters

ParameterRecommended ActionExpected Outcome
Compound Concentration Perform a dose-response experiment.Determine the optimal inhibitory concentration (IC50).
Compound Solubility Visually inspect for precipitates. If observed, optimize the solvent and/or use sonication.Clear solution, ensuring the compound is bioavailable.
Compound Stability Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.Consistent experimental results.
Positive Control Use a known Hedgehog pathway agonist (e.g., SAG) to confirm pathway inducibility.Robust induction of Hedgehog target genes (e.g., GLI1, PTCH1).
Endpoint Measurement Measure the expression of direct Hedgehog target genes (GLI1, PTCH1) via qPCR.Significant downregulation of target gene expression upon treatment.
Cell Line Selection Choose a cell line known to be dependent on the Hedgehog pathway for proliferation or survival.Observable phenotypic changes (e.g., decreased proliferation) upon inhibition.

Potential Off-Target Effects and Mitigation Strategies

While this compound is designed to be a specific inhibitor, it's important to be aware of potential off-target effects, especially at higher concentrations. These can be broadly categorized into effects related to its constituent molecules: palmitic acid and L-aspartate.

Effects Related to Palmitic Acid

Palmitic acid is a saturated fatty acid that can act as a signaling molecule, potentially leading to off-target effects.[3]

Potential Signaling Pathways Affected by Palmitic Acid

PA Palmitic Acid PI3K PI3K/AKT Pathway PA->PI3K mTOR mTOR Pathway PA->mTOR ER ER Stress PA->ER Inflammation Inflammation (NF-κB, MAPK) PA->Inflammation Apoptosis Apoptosis ER->Apoptosis

Caption: Potential off-target signaling pathways affected by palmitic acid.

Mitigation Strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required for Hedgehog pathway inhibition to reduce the potential for metabolic breakdown into active palmitic acid.

  • Control experiments: Include a palmitic acid-only control in your experiments to distinguish its effects from those of the parent compound.

  • Monitor for off-target markers: If you suspect off-target effects, analyze markers for ER stress (e.g., CHOP expression) or apoptosis (e.g., cleaved caspase-3).

Effects Related to L-Aspartate

L-aspartate is a non-essential amino acid that can also function as an excitatory neurotransmitter by acting on N-methyl-D-aspartate (NMDA) receptors.[4][5]

Potential Interaction of L-Aspartate

Asp L-Aspartate NMDAR NMDA Receptor Asp->NMDAR Ca Ca2+ Influx NMDAR->Ca

Caption: Potential interaction of L-aspartate with NMDA receptors.

Mitigation Strategies:

  • Use appropriate controls: In neuronal cell models, consider a control with L-aspartate alone to assess any potential excitotoxic or neuroactive effects.

  • NMDA receptor antagonists: If NMDA receptor activation is a concern, co-treatment with a specific antagonist (e.g., AP5) can help to isolate the effects of this compound on the Hedgehog pathway.

Quantitative Data Summary: Potential Off-Target IC50/EC50 Values

MoleculeTarget/PathwayReported IC50/EC50Cell Type
Palmitic AcidPI3K/AKT InhibitionDose-dependentProstate cancer cells[6]
Palmitic AcidmTOR ActivationChronic exposureBeta-cells[7][8]
L-AspartateNMDA Receptor Activation~100 µM (induces GABA release)Avian retina cells[4]

Note: These values are for the individual components and may not directly translate to the off-target effects of this compound.

Experimental Protocols

In Vitro Hedgehog Pathway Inhibition Assay (qPCR)

This protocol describes how to measure the on-target activity of this compound by quantifying the mRNA levels of Hedgehog target genes.

Experimental Workflow

A Seed Cells B Treat with this compound and Pathway Agonist (e.g., SAG) A->B C Incubate (24-48h) B->C D Isolate RNA C->D E Reverse Transcription (cDNA Synthesis) D->E F qPCR for GLI1, PTCH1, and Housekeeping Gene E->F G Data Analysis (ΔΔCt) F->G

Caption: Workflow for assessing Hedgehog pathway inhibition via qPCR.

Detailed Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound and a Hedgehog pathway agonist (e.g., SAG). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for transcriptional changes.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for your target genes (e.g., GLI1, PTCH1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of GLI1 and PTCH1 in the treated samples compared to the agonist-only control indicates successful inhibition.

Assessing Off-Target Effects on the PI3K/AKT Pathway (Western Blot)

This protocol outlines a method to investigate potential off-target effects of this compound on the PI3K/AKT pathway.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration. Include a positive control for pathway activation (e.g., insulin or growth factors) and a negative control (vehicle). A palmitic acid-only control is also recommended.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. A significant change in this ratio in the this compound-treated samples compared to the vehicle control may indicate an off-target effect.

References

Technical Support Center: N-Palmitoyl-L-aspartate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Palmitoyl-L-aspartate in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is a natural N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway. It has been shown to inhibit this pathway after stimulation with a Smoothened agonist (SAG) or with non-sterol-modified Sonic Hedgehog.[1]

Q2: What are the common challenges when working with N-acyl amino acids like this compound in bioassays?

A2: N-acyl amino acids can present challenges due to their amphiphilic nature. Key issues include poor solubility in aqueous solutions, potential for aggregation, and non-specific binding to proteins and plastics.[2] Careful consideration of solvent choice and concentration is crucial for obtaining reliable and reproducible results.

Q3: Which type of assay is suitable for measuring the bioactivity of this compound?

A3: Given that this compound inhibits the Hedgehog signaling pathway, a common and effective method is a GLI-luciferase reporter assay. This assay measures the activity of the Gli transcription factors, which are the downstream effectors of the Hedgehog pathway. A decrease in luciferase activity upon treatment with this compound would indicate inhibition of the pathway.

Q4: Are there any known off-target effects for this compound?

A4: this compound has been reported to not alter the activity of cannabinoid receptors or fatty acid amide hydrolase (FAAH).[1]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Assay Results
Possible Cause Recommended Solution
Compound Insolubility or Aggregation Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO, Ethanol) before diluting in aqueous media.[1] Visually inspect for precipitates. Consider a brief sonication of the stock solution. Perform a solubility test to determine the maximum soluble concentration in your final assay medium.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider avoiding the outer wells of the microplate, which are more susceptible to evaporation.
Edge Effects To minimize evaporation from outer wells, fill them with sterile PBS or media without cells. Ensure proper humidification of the incubator.
Cell Health and Passage Number Use cells with a low passage number and ensure they are in the exponential growth phase. Regularly monitor cell morphology and viability.
Issue 2: No or Low Inhibitory Effect Observed in Hedgehog Signaling Assay
Possible Cause Recommended Solution
Incorrect Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50).[3]
Cell Line Insensitivity Confirm that the chosen cell line has an active Hedgehog pathway and is known to be responsive to Smoothened inhibitors.[4] Some cell lines may have mutations downstream of Smoothened (e.g., in SUFU or Gli) that confer resistance.[4]
Assay Readout Issues Ensure the assay is sensitive enough to detect inhibition. A direct measure of Hedgehog pathway activity, such as qPCR for GLI1 and PTCH1 expression, can be more sensitive than a cell viability assay.[4] Perform a time-course experiment to identify the optimal endpoint for measuring inhibition.[4]
Compound Degradation Prepare fresh stock solutions and store them under the recommended conditions. Ensure the inhibitor is active and has not degraded.[3]
Issue 3: High Background Signal in GLI-Luciferase Reporter Assay
Possible Cause Recommended Solution
Leaky Reporter Construct Test the reporter construct in a cell line known to have no Hedgehog pathway activity to ensure it is not constitutively active.[3]
Non-Canonical GLI Activation The background signal may be due to SMO-independent GLI activation by other pathways (e.g., PI3K).[3] This can be tested by co-treating cells with this compound and an inhibitor of the suspected parallel pathway.[3]
Suboptimal Transfection Efficiency Optimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct.[3]

Quantitative Data Summary

Compound Assay Type Cell Line Parameter Value Reference
N-palmitoyl glycineCalcium InfluxF-11 (DRG-like)EC505.5 µM[5]

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Cell Seeding:

  • Seed cells (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in a 96-well white, clear-bottom plate at a pre-optimized density.
  • Allow cells to adhere and grow for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
  • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

3. Pathway Activation:

  • To induce Hedgehog signaling, add a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to the wells, except for the negative control wells.

4. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

5. Luciferase Assay:

  • After incubation, measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
  • Calculate the percentage of inhibition for each concentration of this compound relative to the SAG-treated control.
  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxicity of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.[4]

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound and a vehicle control.[4] Include a "no cells" control for background subtraction.[4]

3. Incubation:

  • Incubate for the desired treatment duration (e.g., 72 hours).[4]

4. MTT Addition:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4]

5. Solubilization:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

6. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

7. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Express the results as a percentage of the vehicle-treated control.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI_complex GLI Complex (inactive) SUFU->GLI_complex sequesters GLI_active GLI (active) GLI_complex->GLI_active releases Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_active->Target_Genes translocates to nucleus and activates NPA This compound NPA->SMO inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory point of this compound.

Experimental_Workflow_Hedgehog_Inhibition cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis Seed_Cells Seed GLI-reporter cell line in 96-well plate Add_NPA Treat cells with NPA or vehicle control Seed_Cells->Add_NPA Prepare_NPA Prepare serial dilutions of This compound Prepare_NPA->Add_NPA Add_SAG Add Smoothened agonist (SAG) to induce pathway Add_NPA->Add_SAG Incubate Incubate for 48-72 hours Add_SAG->Incubate Measure_Luciferase Measure Dual-Luciferase activity Incubate->Measure_Luciferase Normalize_Data Normalize Firefly to Renilla luciferase Measure_Luciferase->Normalize_Data Calculate_Inhibition Calculate % inhibition and determine IC50 Normalize_Data->Calculate_Inhibition

Caption: Experimental workflow for assessing this compound's inhibition of the Hedgehog pathway.

References

Validation & Comparative

confirming the inhibitory effect of N-Palmitoyl-L-aspartate on Hedgehog pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in a variety of cancers, making it a key target for therapeutic intervention. This guide provides a comprehensive comparison of N-Palmitoyl-L-aspartate, a recently identified inhibitor of the Hedgehog pathway, with other established inhibitors targeting different components of this signaling cascade.

This compound: A Natural N-Acylaspartate with Hedgehog Inhibitory Activity

This compound is an endogenous N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway. Its inhibitory action has been observed upon stimulation with a Smoothened (SMO) agonist (SAG) or with a non-sterol-modified form of the Sonic Hedgehog (Shh) protein. Notably, it does not appear to affect cannabinoid receptors or fatty acid amide hydrolase, suggesting a specific mechanism of action within the Hh pathway.

The discovery of this compound's activity stems from a novel untargeted LC-MS/MS-based screening method, which has opened new avenues for identifying endogenous signaling molecules. While the precise molecular mechanism of its inhibitory action is still under investigation, its discovery highlights a new class of potential therapeutic agents for cancers driven by aberrant Hedgehog signaling.

Due to the novelty of this finding, detailed quantitative data from the primary scientific literature (Bilgin, M., et al. Sci. Rep. 6, 27920 (2016)) is not fully accessible at the time of this publication. The following sections will compare this compound with other well-characterized Hedgehog pathway inhibitors based on currently available information.

Comparison of Hedgehog Pathway Inhibitors

The following table summarizes the key characteristics of this compound and a selection of alternative Hedgehog pathway inhibitors. These alternatives target different key proteins in the pathway: Smoothened (SMO), the GLI family of transcription factors, and Hedgehog acyltransferase (Hhat).

InhibitorTargetMechanism of ActionIC50Cell-Based Assay
This compound Unknown (downstream of SMO activation)Inhibits Hh signaling stimulated by SMO agonist or non-sterol-modified Shh.Not availableNot available
Vismodegib (GDC-0449) SMOBinds to and inhibits the 7-transmembrane protein SMO, preventing downstream signaling.3 nMInhibition of Gli1 expression
GANT61 GLI1/GLI2Interferes with the DNA binding of GLI transcription factors, blocking the expression of Hh target genes.~5 µMGli-luciferase reporter assay
Arsenic Trioxide (ATO) GLI1/GLI2Directly binds to GLI proteins, inhibiting their transcriptional activity and promoting their degradation.~2 µM (for protein inhibition)Downregulation of Gli2, Ptch, and Smo protein expression
RU-SKI 43 HhatInhibits Hedgehog acyltransferase, the enzyme responsible for the essential N-palmitoylation of the Shh ligand.850 nMIn vitro Hhat activity assay

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GLI-mediated transcription.

Materials:

  • Cell Line: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

  • Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh-N) conditioned medium or a small molecule SMO agonist (e.g., SAG).

  • Test Compound: this compound or other inhibitors.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent), cell culture medium, and plates.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Starvation: Once confluent, replace the growth medium with a low-serum medium and incubate for 24 hours to reduce basal signaling activity.

  • Compound Treatment: Prepare serial dilutions of the test compound in the low-serum medium. Add the diluted compounds to the respective wells.

  • Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG) to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours to allow for luciferase expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hedgehog Acyltransferase (Hhat) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Hhat.

Objective: To determine the IC50 of a test compound for Hhat.

Materials:

  • Purified Hhat enzyme.

  • Fluorescently labeled fatty acyl-CoA substrate.

  • Sonic Hedgehog (Shh) peptide substrate.

  • Test Compound: e.g., RU-SKI 43.

  • Assay Buffer and detection system.

Procedure:

  • Reaction Setup: In a microplate, combine the purified Hhat enzyme, the Shh peptide substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate Reaction: Add the fluorescently labeled fatty acyl-CoA substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Detection: Measure the fluorescence signal, which corresponds to the amount of fluorescently labeled fatty acid transferred to the Shh peptide.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the test compound concentration to determine the IC50 value.[1]

Western Blot Analysis for GLI Protein Levels

This method is used to assess the effect of inhibitors on the expression or stability of GLI proteins.

Objective: To determine if a test compound, such as Arsenic Trioxide, affects the protein levels of GLI1 and GLI2.

Materials:

  • Cell Line: A cell line with active Hedgehog signaling (e.g., a cancer cell line with a PTCH1 mutation).

  • Test Compound: e.g., Arsenic Trioxide.

  • Lysis Buffer, SDS-PAGE gels, and Western blotting apparatus.

  • Primary antibodies: anti-GLI1, anti-GLI2, and a loading control (e.g., anti-β-actin).

  • Secondary antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against GLI1, GLI2, and the loading control. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the GLI protein levels to the loading control to determine the effect of the inhibitor.[2]

Visualizing the Hedgehog Pathway and Inhibition Mechanisms

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and the points of inhibition for the discussed compounds.

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and promotes cleavage GLI_active Active GLI TargetGenes Target Gene Expression GLI_active->TargetGenes Activates

Caption: The canonical Hedgehog signaling pathway.

Hedgehog_Inhibition cluster_pathway Hedgehog Signaling Pathway Shh_maturation Shh Maturation (Palmitoylation) Shh Shh Ligand Shh_maturation->Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO GLI GLI Proteins SMO->GLI TargetGenes Target Gene Expression GLI->TargetGenes RU_SKI RU-SKI 43 RU_SKI->Shh_maturation Inhibits Hhat Vismodegib Vismodegib Vismodegib->SMO Inhibits SMO NPA This compound NPA->GLI Inhibits downstream of SMO GANT61_ATO GANT61 Arsenic Trioxide GANT61_ATO->GLI Inhibits GLI

Caption: Points of intervention for various Hedgehog pathway inhibitors.

Conclusion

This compound represents a novel and intriguing addition to the growing arsenal of Hedgehog pathway inhibitors. Its identification as a natural, endogenous molecule opens up new possibilities for therapeutic development with potentially unique pharmacological profiles. While further research is needed to elucidate its precise mechanism of action and to obtain detailed quantitative data on its efficacy, its discovery underscores the importance of exploring the endogenous lipidome for novel drug candidates. This guide provides a framework for comparing this compound with existing inhibitors, offering researchers and drug developers a valuable resource for navigating the complex landscape of Hedgehog pathway-targeted therapies.

References

Validating the Bioactivity Specificity of N-Palmitoyl-L-aspartate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-L-aspartate is an N-acyl amino acid with reported inhibitory activity on the Hedgehog signaling pathway.[1] To establish its potential as a selective therapeutic agent, a thorough validation of its bioactivity specificity is crucial. This guide provides a comparative framework for assessing the specificity of this compound against other structurally related N-acyl amino acids. It outlines key off-target screening assays and provides detailed experimental protocols to generate the necessary quantitative data for a comprehensive evaluation.

Comparative Bioactivity Profile of N-Acyl Amino Acids

A critical aspect of drug development is ensuring that a compound's biological activity is specific to its intended target, minimizing off-target effects that could lead to adverse reactions or reduced efficacy. For this compound, its known bioactivity is the inhibition of the Hedgehog signaling pathway.[1] However, due to its structural similarity to other endogenous N-acyl amino acids, it is imperative to assess its interaction with common targets of this lipid class. These include cannabinoid receptors (CB1 and CB2), fatty acid amide hydrolase (FAAH), and G-protein coupled receptor 120 (GPR120).

This guide compares the known or putative activities of this compound with three other N-palmitoyl amino acids: Palmitoylethanolamide (PEA), N-Palmitoyl-glycine, and N-Palmitoyl-L-alanine. While quantitative data for this compound is largely unavailable, this comparison highlights the necessity of the experimental protocols detailed below to fully characterize its specificity.

Table 1: Comparative Bioactivity of N-Palmitoyl Amino Acids

CompoundHedgehog Signaling Inhibition (IC50)CB1 Receptor Binding Affinity (Ki)CB2 Receptor Binding Affinity (Ki)FAAH Inhibition (IC50)GPR120 Activation (EC50)Other Notable Targets
This compound Inhibits [1]No activity reported [1]No activity reported [1]No activity reported [1]Not Determined
Palmitoylethanolamide (PEA)Not Determined>10,000 nM[2][3]>10,000 nM[2][3]Indirectly inhibits via downregulation (30-40% at 5µM)[3][4]Not DeterminedGPR55, PPARα, TRPV1[2][3]
N-Palmitoyl-glycineNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot DeterminedGPR132 (agonist), TRPC5 (agonist)[5][6]
N-Palmitoyl-L-alanineNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot Determined

Experimental Protocols for Specificity Validation

To quantitatively assess the specificity of this compound, a panel of in vitro assays targeting known interaction partners of N-acyl amino acids is recommended.

Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay determines the potency of this compound in inhibiting the Hedgehog signaling pathway.

Principle: Hedgehog pathway activation leads to the activation of Gli transcription factors, which bind to specific DNA response elements and drive the expression of target genes. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression, which is quantified by measuring luminescence.

Methodology:

  • Cell Culture: Culture NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) in DMEM supplemented with 10% fetal bovine serum.

  • Assay Setup: Seed cells in a 96-well plate and grow to confluence.

  • Stimulation: Induce Hedgehog signaling by treating the cells with a Smoothened agonist (e.g., SAG) or recombinant Sonic Hedgehog (Shh) protein in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value using a non-linear regression model.

Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)

This assay will determine if this compound binds to CB1 or CB2 receptors.

Principle: This is a competitive binding assay where the ability of a test compound (this compound) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors is measured.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing either human CB1 or CB2 receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Incubation: Incubate at 30°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric Assay)

This assay will determine if this compound inhibits the enzymatic activity of FAAH.

Principle: FAAH is a serine hydrolase that degrades fatty acid amides. This assay uses a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. Inhibition of FAAH results in a decreased rate of fluorescence generation.

Methodology:

  • Enzyme Source: Use recombinant human FAAH or cell lysates known to have high FAAH activity.

  • Assay Setup: In a 96-well plate, pre-incubate the FAAH enzyme with varying concentrations of this compound or a known FAAH inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide).

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of FAAH activity against the concentration of this compound to determine the IC50 value.

GPR120 Activation Assay (Calcium Flux Assay)

This assay will determine if this compound can activate GPR120, a known receptor for some N-acyl amino acids.

Principle: GPR120 is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to calcium.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing human GPR120.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Setup: Place the dye-loaded cells in a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound or a known GPR120 agonist to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time to monitor the intracellular calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the concentration of this compound and determine the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Specificity Assays cluster_data Data Analysis cluster_conclusion Conclusion NPA This compound Hedgehog Hedgehog Signaling (Luciferase Reporter Assay) NPA->Hedgehog Test Compound CB Cannabinoid Receptors (CB1/CB2 Binding Assay) NPA->CB Test Compound FAAH FAAH Enzyme (Inhibition Assay) NPA->FAAH Test Compound GPR120 GPR120 Receptor (Calcium Flux Assay) NPA->GPR120 Test Compound Comparators Comparator Molecules (PEA, N-Palmitoyl-glycine, etc.) Comparators->Hedgehog Reference Comparators->CB Reference Comparators->FAAH Reference Comparators->GPR120 Reference IC50 IC50 Determination Hedgehog->IC50 Ki Ki Calculation CB->Ki FAAH->IC50 EC50 EC50 Determination GPR120->EC50 Specificity Specificity Profile IC50->Specificity Ki->Specificity EC50->Specificity

Caption: Experimental workflow for validating the specificity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds NPA This compound NPA->SMO Inhibits?

References

A Comparative Guide: N-Palmitoyl-L-aspartate vs. Palmitic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular signaling and metabolic research, the functional roles of lipid molecules are of paramount importance. Palmitic acid, a common saturated fatty acid, is extensively studied for its diverse and often detrimental effects on cellular processes, including apoptosis, inflammation, and oxidative stress. In contrast, N-Palmitoyl-L-aspartate, an N-acyl amino acid, represents a less explored molecule. This guide provides a comparative analysis of the known cellular effects of palmitic acid versus the inferred properties of this compound, based on the activities of its constituent parts: palmitic acid and L-aspartate. Due to the limited direct experimental data on this compound, this comparison serves as a foundational resource to stimulate further investigation into this potentially bioactive lipid.

Quantitative Data Comparison

The following tables summarize quantitative data from various cellular assays, comparing the effects of palmitic acid and L-aspartate. This data provides a baseline for predicting the potential cellular impact of this compound.

Table 1: Effects on Apoptosis
ParameterPalmitic AcidL-aspartateCell TypeReference
Apoptotic Cells (%) ↑ 41.9% (300 µM, 12h)↑ (15 mM, 48h)PC12 cells, LX-2 cells[1][2]
Caspase-3 Activity ↑ (150 µM, 12h)-H9c2 cells
Bax/Bcl-2 Ratio -H9c2 cells
Annexin V Positive Cells (%) ↑ (250 µM, 48h)INS-1 cells, LX-2 cells[2]
Table 2: Effects on Inflammation
ParameterPalmitic AcidL-aspartateCell TypeReference
TNF-α Secretion -Macrophages
IL-1β Secretion ↑ (150 µM, 24h)↓ (in the presence of LPS)THP-1 monocytes[2]
NF-κB Activation Macrophages, LX-2 cells[2]
NLRP3 Inflammasome Activation THP-1 monocytes, LX-2 cells[2]
Table 3: Effects on Oxidative Stress
ParameterPalmitic AcidL-aspartateCell TypeReference
Reactive Oxygen Species (ROS) Production ↑ (100-150 µM, 12h)↓ (indirectly, as a precursor to glutathione)H9c2 cells
Superoxide Dismutase (SOD) Expression ↑ (mRNA)↑ (SOD1 and SOD2)Human Brainstem Astrocytes, SH-SY5Y cells
Glutathione (GSH) Levels Precursor for synthesisEndothelial cells
Malondialdehyde (MDA) Levels -Cardiomyocytes

Signaling Pathways

The cellular effects of palmitic acid and L-aspartate are mediated by distinct signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of this compound exposure.

Palmitic Acid Signaling

Palmitic acid is known to activate several pro-inflammatory and pro-apoptotic signaling cascades. A key mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling through MyD88 and TRIF, leading to the activation of NF-κB and subsequent expression of inflammatory cytokines like TNF-α and IL-1β. Palmitic acid can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and apoptosis. Furthermore, it can increase the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 ER_Stress ER Stress PA->ER_Stress ROS ROS Production PA->ROS MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation (TNF-α, IL-1β) NFkB->Inflammation UPR UPR ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis UPR->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress L_Aspartate_Signaling Aspartate L-aspartate Glutathione Glutathione Synthesis Aspartate->Glutathione NLRP3 NLRP3 Inflammasome Aspartate->NLRP3 NFkB NF-κB Aspartate->NFkB Cell_Proliferation Cell Proliferation Metabolism Aspartate->Cell_Proliferation Antioxidant Antioxidant Defense Glutathione->Antioxidant Anti_Inflammation Anti-inflammatory Effects NLRP3->Anti_Inflammation NFkB->Anti_Inflammation Apoptosis Apoptosis (context-dependent) Cell_Proliferation->Apoptosis TUNEL_Workflow Start Start: Seed and Treat Cells Fix Fixation (4% PFA) Start->Fix Permeabilize Permeabilization (0.1% Triton X-100) Fix->Permeabilize TUNEL TUNEL Staining (TdT Enzyme + Labeled dUTPs) Permeabilize->TUNEL Wash1 Wash (PBS) TUNEL->Wash1 Counterstain Counterstain (DAPI) Wash1->Counterstain Wash2 Wash (PBS) Counterstain->Wash2 Image Fluorescence Microscopy Wash2->Image

References

A Comparative Analysis of N-Palmitoyl-L-aspartate and N-Arachidonoyl-L-aspartate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of two N-acyl-L-aspartate molecules, supported by experimental data and methodologies.

In the expanding field of lipid signaling, N-acyl amino acids (NAAs) have emerged as a significant class of endogenous molecules with diverse physiological roles. Structurally characterized by a fatty acid linked to an amino acid via an amide bond, these molecules are chemically related to endocannabinoids and are increasingly recognized for their therapeutic potential. This guide provides a comparative analysis of two specific NAAs: N-Palmitoyl-L-aspartate and N-Arachidonoyl-L-aspartate. The key difference between these two molecules lies in their fatty acid component: this compound contains a saturated 16-carbon fatty acid (palmitic acid), while N-Arachidonoyl-L-aspartate features a 20-carbon polyunsaturated fatty acid (arachidonic acid). This structural variance leads to distinct biological activities and potential therapeutic applications.

Biochemical and Physiological Profiles

This compound has been identified as a natural N-acylaspartate that selectively inhibits the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several types of cancer.[2][3][4] Notably, this compound does not appear to interact with cannabinoid receptors or the fatty acid amide hydrolase (FAAH) enzyme, a key regulator of endocannabinoid signaling.[1]

Direct experimental data on the biological activities of N-Arachidonoyl-L-aspartate is limited in the currently available scientific literature. However, based on the known activities of other N-arachidonoyl amino acids, it is plausible to hypothesize its potential targets. The arachidonoyl moiety is a hallmark of major endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), suggesting that N-Arachidonoyl-L-aspartate may interact with components of the endocannabinoid system. For instance, N-arachidonoyl glycine (NAGly) and N-arachidonoyl dopamine have been shown to bind to and activate G protein-coupled receptors (GPCRs), including cannabinoid receptors and related orphan receptors like GPR18 and GPR55.[5][6][7] Furthermore, several N-arachidonoyl-amino acids have demonstrated inhibitory activity against FAAH.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related N-arachidonoyl amino acids to facilitate a comparative assessment. It is critical to note that the data for N-Arachidonoyl-L-aspartate is inferred from structurally similar compounds and requires direct experimental validation.

Table 1: Comparison of Biological Activities

FeatureThis compoundN-Arachidonoyl-L-aspartate (Inferred)
Primary Target Hedgehog Signaling PathwayG Protein-Coupled Receptors (e.g., Cannabinoid Receptors)
Mechanism of Action Inhibition of Smoothened (Smo) signalingAgonism/Modulation of GPCRs
Cannabinoid Receptor Activity NoLikely
FAAH Inhibition NoLikely

Table 2: Quantitative Comparison of Potency (IC50/Ki)

TargetThis compoundN-Arachidonoyl-L-aspartate (Data from related compounds)
Hedgehog Signaling Data not availableNot reported
CB1 Receptor (Ki) Not active~230 - 780 nM (N-arachidonoyl dopamine)[5][9]
FAAH (IC50) Not activeSpecies-dependent; potent inhibition observed for N-arachidonoyl-glycine[8]

Signaling Pathways

The distinct biological targets of this compound and N-Arachidonoyl-L-aspartate (inferred) imply their involvement in different cellular signaling cascades.

Hedgehog_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activation (via dissociation from SUFU) SUFU Suppressor of Fused (SUFU) SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Processing & Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Transcription Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds NPA This compound NPA->SMO Inhibits

Diagram 1. Inhibition of the Hedgehog Signaling Pathway by this compound.

GPCR_Signaling_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (e.g., CB1) G_protein G Protein (Gi/o) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream NAA N-Arachidonoyl-L-aspartate (Hypothesized) NAA->GPCR Binds & Activates

Diagram 2. Hypothesized Activation of a GPCR Pathway by N-Arachidonoyl-L-aspartate.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are summaries of key experimental protocols.

Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.

Experimental Workflow:

Hedgehog_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Incubation & Lysis cluster_2 Luminescence Measurement cluster_3 Data Analysis A Seed NIH/3T3 cells containing a Gli-luciferase reporter construct B Treat cells with Hedgehog agonist (e.g., SAG) +/- this compound A->B C Incubate for 24-48 hours B->C D Lyse cells to release cellular contents, including luciferase C->D E Add luciferase substrate to the cell lysate D->E F Measure luminescence using a luminometer E->F G Normalize luciferase activity to a control (e.g., Renilla luciferase) F->G H Calculate IC50 value for This compound G->H

Diagram 3. Workflow for the Hedgehog Signaling Luciferase Reporter Assay.

Materials:

  • NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Smoothened agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium.

  • This compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with a constant concentration of the Hedgehog pathway agonist (e.g., SAG) and varying concentrations of this compound.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for cannabinoid receptors by quantifying its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare cell membranes expressing CB1 or CB2 receptors C Incubate membranes with a fixed concentration of radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound A->C B Prepare serial dilutions of N-Arachidonoyl-L-aspartate B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Determine specific binding by subtracting non-specific binding E->F G Calculate the Ki value from the IC50 using the Cheng-Prusoff equation F->G

Diagram 4. Workflow for the Cannabinoid Receptor Radioligand Binding Assay.

Materials:

  • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

  • N-Arachidonoyl-L-aspartate.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Liquid scintillation counter and cocktail.

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and a range of concentrations of N-Arachidonoyl-L-aspartate.

  • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled cannabinoid ligand.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Experimental Workflow:

FAAH_Assay_Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Fluorescence Measurement cluster_3 Data Analysis A Prepare a reaction mixture containing recombinant FAAH enzyme and assay buffer B Add varying concentrations of N-Arachidonoyl-L-aspartate A->B C Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) B->C D Incubate at 37°C C->D E Monitor the increase in fluorescence over time as the substrate is hydrolyzed D->E F Calculate the initial reaction velocity at each inhibitor concentration E->F G Determine the IC50 value by plotting % inhibition versus inhibitor concentration F->G

Diagram 5. Workflow for the FAAH Inhibition Assay.

Materials:

  • Recombinant human FAAH.

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

  • N-Arachidonoyl-L-aspartate.

  • A known FAAH inhibitor as a positive control (e.g., URB597).

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well plate, pre-incubate the FAAH enzyme with varying concentrations of N-Arachidonoyl-L-aspartate for a short period at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity kinetically over a set period using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Determine the initial rate of the reaction for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The comparative analysis of this compound and N-Arachidonoyl-L-aspartate reveals potentially divergent pharmacological profiles, primarily dictated by their constituent fatty acids. This compound is an inhibitor of the Hedgehog signaling pathway, a target of significant interest in oncology. In contrast, while direct evidence is pending, the structural characteristics of N-Arachidonoyl-L-aspartate suggest it is a likely modulator of the endocannabinoid system, with potential activity at cannabinoid receptors and as an inhibitor of FAAH. This positions it as a candidate for investigation in therapeutic areas such as pain, inflammation, and neurological disorders. Further direct experimental validation of the biological targets and potency of N-Arachidonoyl-L-aspartate is essential to fully elucidate its therapeutic potential and to solidify the comparative framework presented in this guide. The provided experimental protocols offer a clear path for researchers to undertake these critical investigations.

References

A Comparative Guide to the Quantification of N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary mass spectrometry-based methods for the quantification of N-Palmitoyl-L-aspartate (NPL-Asp): High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows and the relevant biological pathway for NPL-Asp.

Introduction to this compound

This compound is a naturally occurring N-acylaspartate. It has been identified as an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.[1] Accurate and robust quantification of NPL-Asp in biological matrices is crucial for understanding its physiological and pathological roles and for the development of potential therapeutics targeting the Hedgehog pathway.

Quantitative Method Comparison

The selection of an analytical method for NPL-Asp quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both HPLC-MS/MS and GC-MS are powerful techniques for this purpose, each with its own set of advantages and disadvantages.

Data Summary

The following table summarizes the typical performance characteristics of HPLC-MS/MS and GC-MS for the analysis of N-acyl amino acids and related compounds. These values are illustrative and would need to be determined experimentally for this compound specifically.

Parameter HPLC-MS/MS GC-MS References
Linearity (R²) ≥ 0.99≥ 0.99[2]
Limit of Detection (LOD) 0.3–1 ng/mL< 0.1 µg/mL[2]
Limit of Quantification (LOQ) 1 ng/mLNot specified[2]
Intra-day Precision (%RSD) < 15%< 15%[2]
Inter-day Precision (%RSD) < 15%< 20%[2][3]
Accuracy/Recovery 85–115%80–120%[2]
Derivatization Optional, but can improve performanceMandatory[4]
Sample Throughput HighModerate
Instrumentation Cost HighModerate to High

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the analysis of N-acyl amino acids and related molecules.

HPLC-MS/MS Method

This method is advantageous due to its high selectivity and sensitivity, and the potential to analyze NPL-Asp without derivatization, although derivatization can be employed to enhance chromatographic retention and ionization efficiency.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., deuterated this compound).

  • Add 300 µL of a cold extraction solvent mixture of methanol and chloroform (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating NPL-Asp from other matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic NPL-Asp. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic molecules like NPL-Asp.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for NPL-Asp and its internal standard would need to be determined by direct infusion of the analytical standard.

GC-MS Method

GC-MS requires derivatization to increase the volatility of NPL-Asp. This method is highly sensitive and provides excellent chromatographic resolution.

a. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described for the HPLC-MS/MS method (steps 1-6).

  • Esterification: Add 100 µL of 2 M HCl in methanol to the dried extract. Heat at 80°C for 60 minutes to convert the carboxylic acid groups to methyl esters.[5][6]

  • Dry the sample under a stream of nitrogen.

  • Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes to derivatize the amine group.[5][6]

  • Evaporate the excess reagent under nitrogen.

  • Reconstitute the derivatized sample in a GC-compatible solvent such as toluene.

b. GC Conditions

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 320°C at 15°C/min.

    • Hold at 320°C for 5 minutes.[6]

c. MS Conditions

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for electrophilic derivatives like the PFP amides.[5]

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions of the derivatized NPL-Asp.

Visualizations

Experimental Workflows

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Tandem MS Detection HPLC->MS Quantification Quantification MS->Quantification

Caption: HPLC-MS/MS workflow for this compound quantification.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying1 Evaporation Extraction->Drying1 Esterification Esterification Drying1->Esterification Drying2 Evaporation Esterification->Drying2 Acylation Acylation Drying2->Acylation Drying3 Evaporation Acylation->Drying3 Reconstitution Reconstitution Drying3->Reconstitution GC GC Separation Reconstitution->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification

Caption: GC-MS workflow for this compound quantification.

Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits complex formation GLI GLI (Active) SUFU_GLI->GLI GLI released TargetGenes Target Gene Transcription GLI->TargetGenes Activates Hh_ligand Hedgehog Ligand (e.g., Shh) Hh_ligand->PTCH1 Binds NPL_Asp N-Palmitoyl-L- aspartate NPL_Asp->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

References

Independent Replication of N-Palmitoyl-L-aspartate and a Comparative Analysis of Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental findings for N-Palmitoyl-L-aspartate and a comparative guide to its functional alternatives, Palmitoylethanolamide (PEA) and N-Phosphonacetyl-L-aspartate (PALA), for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been identified as a chiral molecule with self-assembling properties and as an inhibitor of the Hedgehog signaling pathway. In the absence of direct independent replication studies, this guide provides a comparative analysis with two well-researched molecules:

  • Palmitoylethanolamide (PEA): An endogenous fatty acid amide with extensive documentation of its anti-inflammatory and analgesic properties.

  • N-Phosphonacetyl-L-aspartate (PALA): A potent and specific inhibitor of the enzyme aspartate transcarbamoylase, a key regulator of de novo pyrimidine biosynthesis.

This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of the relevant signaling pathways to facilitate a clear and objective comparison for research and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative findings for this compound and its alternatives.

CompoundTarget/PathwayKey Quantitative DataCell/System TypeReference
This compound Hedgehog SignalingData not available in public literature.Not specified.[1]
Palmitoylethanolamide (PEA) Inflammation (TNF-α inhibition)Dose-dependent inhibition of TNF-α release (significant effects from 10⁻⁸ M to 10⁻⁵ M).[2]Canine skin mast cells[2]
Inflammation (TNF-α inhibition)100 µmol/l PEA significantly inhibited LPS-induced TNF-α secretion at 3, 6, 12, and 24 hours.[3]Human mature adipocyte cultures[3]
N-Phosphonacetyl-L-aspartate (PALA) Pyrimidine Biosynthesis (Aspartate Transcarbamoylase inhibition)Apparent Ki of 5 nM for leukocyte ATCase.[4]Human leukocytes[4]
Pyrimidine Biosynthesis (Aspartate Transcarbamoylase inhibition)Dissociation constant of 0.69 μM for E. coli ATCase.E. coli[5]

Signaling Pathways and Mechanisms of Action

To visually represent the biological context of these compounds, the following diagrams illustrate their respective signaling pathways.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) Activation Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes This compound N-Palmitoyl- L-aspartate This compound->SMO Inhibits?

Hedgehog Signaling Pathway Inhibition

PEA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates IKK IKK PPARa->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Sequesters NFkB (active) NF-κB (active) NFkB->NFkB (active) Activation Inflammatory Genes Inflammatory Gene Expression (e.g., TNF-α) NFkB (active)->Inflammatory Genes Promotes

PEA Anti-Inflammatory Signaling

Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CO2 CO2 CO2->Carbamoyl Phosphate ATP ATP ATP->Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP PALA PALA PALA->ATCase Inhibits

PALA Inhibition of Pyrimidine Synthesis

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

This compound: Hedgehog Signaling Inhibition Assay

While specific protocols for this compound are not detailed in the available literature, a general approach to assess Hedgehog pathway inhibition can be outlined.

  • Cell Line: Use a cell line responsive to Hedgehog signaling, such as Shh-LIGHT2 cells, which contain a Gli-dependent firefly luciferase reporter.

  • Stimulation: Treat cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.

  • Treatment: Concurrently, treat cells with varying concentrations of this compound.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound would indicate inhibition of the Hedgehog pathway. The IC50 value can be calculated from the dose-response curve.

  • Downstream Target Analysis: To confirm the mechanism, the expression levels of downstream target genes of the Hedgehog pathway, such as Gli1 and Ptch1, can be measured using quantitative real-time PCR (qRT-PCR) or Western blotting.

Palmitoylethanolamide (PEA): TNF-α Inhibition Assay (ELISA)

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) inhibition by PEA in cell culture.

  • Cell Culture: Culture appropriate cells, such as macrophages (e.g., RAW 264.7) or primary adipocytes, in suitable media.

  • Stimulation: Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with various concentrations of PEA.

  • Sample Collection: After a defined incubation period (e.g., 6, 12, or 24 hours), collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of TNF-α in the samples is determined by comparison to a standard curve. The percentage of inhibition by PEA is calculated relative to the LPS-only control.

N-Phosphonacetyl-L-aspartate (PALA): Aspartate Transcarbamoylase (ATCase) Activity Assay

This is a colorimetric assay to determine the inhibitory activity of PALA on the enzyme Aspartate Transcarbamoylase.

  • Enzyme Source: Purified ATCase from a source such as E. coli or leukocyte lysate.

  • Reaction Mixture: Prepare a reaction buffer containing the substrates for ATCase: carbamoyl phosphate and aspartate.

  • Inhibitor: Add varying concentrations of PALA to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme source and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Colorimetric Detection: The product of the reaction, N-carbamoyl-L-aspartate, is converted to a colored product. This is typically achieved by heating in an acid solution to form ureidosuccinate, which then reacts with diacetylmonoxime and thiosemicarbazide to produce a pink-colored compound.

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The enzyme activity is proportional to the absorbance. The inhibitory constant (Ki) of PALA can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or non-linear regression analysis.[4][5]

Conclusion

This guide provides a comparative framework for understanding the experimental findings related to this compound and its functional alternatives, PEA and PALA. While research on this compound is still emerging and lacks the extensive validation seen for PEA and PALA, its potential as a Hedgehog signaling inhibitor warrants further investigation. The detailed protocols and signaling pathway diagrams presented here offer a valuable resource for researchers and drug development professionals to design and interpret future experiments in these areas. The absence of direct independent replication for this compound's effects highlights a critical gap in the literature that needs to be addressed to fully validate its therapeutic potential.

References

N-Palmitoyl-L-aspartate: Unveiling a Novel Modulator of Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: December 2025

N-Palmitoyl-L-aspartate, a recently identified endogenous N-acylaspartate, has emerged as a noteworthy research tool for its inhibitory effects on the Hedgehog (Hh) signaling pathway. This guide provides a comprehensive validation of this compound, comparing its activity with established Hedgehog pathway inhibitors and detailing the experimental protocols for its characterization.

The discovery of a novel class of N-acylaspartates, including this compound, that inhibit Hedgehog signaling was a key finding from a study focused on lipid discovery through combinatorial screening and untargeted LC-MS/MS.[1] This finding has opened new avenues for investigating the modulation of the Hh pathway, a critical signaling cascade in embryonic development and a therapeutic target in various cancers.

Mechanism of Action: Targeting the Hedgehog Pathway

The Hedgehog signaling pathway is a complex cascade initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors. These transcription factors then translocate to the nucleus to regulate the expression of target genes.

This compound has been shown to inhibit Hedgehog signaling.[1] While the precise molecular target within the pathway is still under investigation, its inhibitory action suggests it may interfere with key components like Smoothened or downstream effectors.

Comparative Analysis with Established Hedgehog Inhibitors

To validate this compound as a research tool, its performance must be benchmarked against well-characterized Hedgehog pathway inhibitors. The most common alternatives include naturally occurring compounds like Cyclopamine and clinically relevant synthetic molecules such as Vismodegib and Sonidegib.

CompoundTargetMechanism of ActionPotency (IC50)
This compound Hedgehog PathwayInhibition of signalingData not yet publicly available
Cyclopamine Smoothened (SMO)Direct antagonist~250 nM (in various cell lines)
Vismodegib (GDC-0449) Smoothened (SMO)Direct antagonist~3 nM (in vitro binding assays)
Sonidegib (LDE225) Smoothened (SMO)Direct antagonist~1.3 nM (in vitro binding assays)
GANT61 Gli1/Gli2Inhibition of DNA binding~5 µM (in reporter assays)

Note: The potency of this compound is yet to be fully characterized and published in peer-reviewed literature. The values for other inhibitors are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols

The validation of this compound as a Hedgehog signaling inhibitor relies on established in vitro assays. The following are detailed methodologies for key experiments.

Gli-Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli proteins.

Objective: To determine the dose-dependent inhibitory effect of this compound on Hedgehog pathway activation.

Materials:

  • NIH/3T3 or Shh-LIGHT2 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).

  • This compound and other control inhibitors (e.g., Cyclopamine, Vismodegib).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with a serial dilution of this compound or control inhibitors for 1 hour.

  • Stimulate the cells with Shh conditioned media or SAG at a concentration known to induce a robust luciferase signal.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Smoothened Binding Assay

This assay determines if a compound directly binds to the Smoothened receptor.

Objective: To investigate whether this compound directly interacts with the Smoothened receptor.

Materials:

  • Cell membranes prepared from cells overexpressing Smoothened.

  • A fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).

  • This compound and unlabeled control ligands.

  • Fluorescence polarization reader or a suitable imaging system.

Procedure:

  • Incubate the Smoothened-expressing cell membranes with the fluorescently labeled ligand in the presence of increasing concentrations of this compound or unlabeled control ligands.

  • Allow the binding to reach equilibrium.

  • Measure the fluorescence polarization or intensity of the bound fluorescent ligand.

  • A decrease in the signal in the presence of this compound would indicate competitive binding to Smoothened.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in DOT language.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand PTCH1 Patched (PTCH1) Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli Proteins SUFU->Gli Nucleus Nucleus Gli->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates NPA This compound NPA->SMO potential target

Caption: The Hedgehog signaling pathway and the potential point of inhibition by this compound.

Gli_Luciferase_Assay_Workflow start Seed Reporter Cells starve Starve Cells start->starve treat Treat with This compound starve->treat stimulate Stimulate with Shh or SAG treat->stimulate incubate Incubate 24-48h stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50) measure->analyze

Caption: Experimental workflow for the Gli-Luciferase Reporter Assay to test Hedgehog pathway inhibitors.

Conclusion

This compound represents a novel endogenous inhibitor of the Hedgehog signaling pathway. While initial discovery has highlighted its potential as a research tool, further quantitative studies are required to fully elucidate its mechanism of action and potency relative to established inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive validation of this compound and other potential modulators of this critical signaling pathway. Researchers in drug development and cell signaling will find this molecule a valuable addition to the toolkit for probing the intricacies of Hedgehog-dependent processes.

References

A Comparative In Vitro Analysis of N-Palmitoyl-L-aspartate and Other Key Lipid Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of N-Palmitoyl-L-aspartate with other prominent lipid signaling molecules, including the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), the N-acylethanolamine N-palmitoylethanolamine (PEA), and the N-acylamino acid N-arachidonoyl glycine (NAGly). The information is presented to aid researchers in understanding the distinct signaling properties of these molecules and to provide a foundation for further investigation and drug development.

Executive Summary

This compound distinguishes itself from the other lipid signaling molecules in this comparison by its targeted inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Unlike anandamide and 2-AG, which primarily interact with cannabinoid receptors, N-palmitoylethanolamine which engages PPARα, and N-arachidonoyl glycine which activates GPR18, this compound demonstrates a distinct mechanism of action. This guide summarizes the available quantitative in vitro data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the key in vitro quantitative data for this compound and the selected lipid signaling molecules. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the presented data is a synthesis from various sources.

Lipid Signaling MoleculePrimary Molecular TargetAssay TypeQuantitative Metric (Value)Cell Line/System
This compound Hedgehog Signaling PathwayFunctional AssayIC50: Data not available in searched sources -
Anandamide (AEA) Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKi: ~70 nM[1] Rat Brain Membranes
2-Arachidonoylglycerol (2-AG) Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKi: ~10,000 nM[1] Rat Brain Membranes
Cannabinoid Receptor 2 (CB2)Functional AssayPotent Agonist HL-60 cells
N-Palmitoylethanolamine (PEA) Peroxisome Proliferator-Activated Receptor alpha (PPARα)Transcriptional Activation AssayEC50: 3.1 ± 0.4 µM[2] -
N-Arachidonoyl glycine (NAGly) G Protein-Coupled Receptor 18 (GPR18)cAMP Inhibition AssayIC50: 20 nM[3] hGPR18-transfected CHO cells
ERK Phosphorylation AssayEC50: 44.5 nM[3] HEK-hGPR18 cells

Signaling Pathways

The signaling pathways for each lipid molecule are distinct, highlighting their diverse physiological roles.

Signaling_Pathways cluster_NPA This compound cluster_Endocannabinoids Anandamide & 2-AG cluster_PEA N-Palmitoylethanolamine cluster_NAGly N-Arachidonoyl glycine NPA This compound PTCH1 Patched-1 (PTCH1) NPA->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes_NPA Target Gene Expression (Inhibited) GLI->TargetGenes_NPA AEA_2AG Anandamide (AEA) 2-Arachidonoylglycerol (2-AG) CB1_CB2 CB1/CB2 Receptors AEA_2AG->CB1_CB2 Activate G_protein Gi/o Protein CB1_CB2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK cAMP cAMP (Decreased) AC->cAMP PEA N-Palmitoylethanolamine (PEA) PPARa PPARα PEA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE PPARa->PPRE Binds RXR->PPRE Binds TargetGenes_PEA Target Gene Expression (Activated) PPRE->TargetGenes_PEA NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Activates G_protein_NAGly Gi/o Protein GPR18->G_protein_NAGly AC_NAGly Adenylyl Cyclase G_protein_NAGly->AC_NAGly Inhibits cAMP_NAGly cAMP (Decreased) AC_NAGly->cAMP_NAGly

Figure 1: Simplified signaling pathways of the compared lipid molecules.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to determine the inhibitory effect of compounds on the Hedgehog signaling pathway.

Workflow Diagram:

Hedgehog_Assay_Workflow A Seed Hh-responsive cells (e.g., Shh-LIGHT2) in a 96-well plate B Pre-incubate cells with This compound or vehicle A->B C Stimulate with a Hedgehog pathway agonist (e.g., SAG) B->C D Incubate for 24-48 hours C->D E Lyse cells and measure luciferase activity D->E F Analyze data to determine IC50 E->F

Figure 2: Workflow for a Gli-Luciferase Reporter Assay.

Methodology:

  • Cell Culture: Culture Hedgehog-responsive cells, such as Shh-LIGHT2 cells which contain a Gli-dependent firefly luciferase reporter, in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1 hour). Include a vehicle control.

  • Pathway Activation: Add a Hedgehog pathway agonist, such as Smoothened Agonist (SAG), to all wells except for the negative control.

  • Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay measures the affinity of a compound for the cannabinoid receptors.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing CB1 or CB2 receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]CP55,940) A->B C Add increasing concentrations of competitor ligand (Anandamide or 2-AG) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Measure radioactivity of bound ligand E->F G Analyze data to determine Ki F->G

Figure 3: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing either the CB1 or CB2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940), and increasing concentrations of the unlabeled competitor ligand (anandamide or 2-AG).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]

PPARα Transcriptional Activation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Workflow Diagram:

PPARa_Assay_Workflow A Transfect cells with a PPARα expression vector and a PPRE-luciferase reporter construct B Seed transfected cells into a 96-well plate A->B C Treat cells with increasing concentrations of N-palmitoylethanolamine (PEA) B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase activity D->E F Analyze data to determine EC50 E->F

Figure 4: Workflow for a PPARα Transcriptional Activation Assay.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a mammalian expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of N-palmitoylethanolamine (PEA). Include a vehicle control and a known PPARα agonist as a positive control.

  • Incubation: Incubate the cells for 24 hours to allow for ligand-induced gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity as described for the Hedgehog signaling assay.

  • Data Analysis: Normalize the luciferase readings and plot the fold activation against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.[5][6][7][8]

Conclusion

This guide highlights the distinct in vitro signaling profiles of this compound and other major lipid signaling molecules. While this compound's inhibitory action on the Hedgehog pathway sets it apart, the other lipids demonstrate potent and specific activities at their respective G protein-coupled and nuclear receptors. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of these diverse lipid mediators. Further direct comparative studies are warranted to fully elucidate the relative potencies and selectivities of these molecules under standardized in vitro conditions.

References

Safety Operating Guide

Proper Disposal of N-Palmitoyl-L-aspartate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of N-Palmitoyl-L-aspartate, catering to researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to available safety data sheets for the closely related L-aspartic acid, it is crucial to handle it with care and adhere to institutional and local regulations for chemical waste.[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.

In case of a spill:

  • Avoid generating dust.

  • Carefully sweep up the solid material.

  • Collect the spilled substance in a designated, labeled container for disposal.

  • Clean the spill area with soap and water.

Step-by-Step Disposal Protocol

Given the absence of specific disposal guidelines for this compound, the recommended approach is to manage it as a non-hazardous solid chemical waste, with final disposal conducted by a licensed chemical waste management company.

  • Waste Collection:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into a designated, chemically compatible, and clearly labeled waste container.

    • The container should be kept securely closed when not in use.

  • Labeling:

    • Clearly label the waste container with "this compound" and "Non-Hazardous Chemical Waste for Disposal."

    • Include the date of waste generation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal service.

    • Do not dispose of this compound in the regular trash or down the drain. While L-aspartic acid is water-soluble, the palmitoyl group reduces its solubility, and introducing it into the sewer system should be avoided.[1][4]

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Presumed Non-Hazardous Solid Chemical Waste[1][2][3][4][5]
Disposal Method Collection for off-site disposal by a licensed chemical waste handlerInstitutional and local regulations
Drain Disposal Not Recommended[1][4]
Trash Disposal Not RecommendedInstitutional and local regulations
Container Type Chemically compatible, sealed, and clearly labeledGeneral Laboratory Best Practices

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste Follow institutional hazardous waste procedures is_contaminated->treat_as_hazardous Yes collect_solid Collect solid waste in a designated container is_contaminated->collect_solid No request_pickup Arrange for pickup by a licensed chemical waste handler treat_as_hazardous->request_pickup label_container Label container with chemical name and 'Non-Hazardous Waste' collect_solid->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.

References

Essential Safety and Logistics for Handling N-Palmitoyl-L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like N-Palmitoyl-L-aspartate is paramount. This guide provides immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a solid, non-volatile compound intended for research purposes only, standard laboratory PPE is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Hand Protection Disposable GlovesNitrile gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.

Operational Plan

A systematic approach to handling this compound, from receiving to storage and use, is critical for maintaining compound integrity and laboratory safety.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored at -20°C for long-term stability, as it is stable for at least four years at this temperature.[1]

  • For short-term use, the compound can be kept at room temperature.[1]

Handling and Weighing:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by cleaning the area and ensuring all required equipment (e.g., spatula, weighing paper, balance) is readily available.

  • Weighing: As this compound is a solid, handle it carefully to avoid generating dust. If the compound is a fine powder, weighing should ideally be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Dissolution: For creating solutions, add the solvent to the weighed compound slowly. Refer to the product datasheet for solubility information in various solvents.

  • Post-Handling: After handling, wipe down the balance and surrounding surfaces. Dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

  • Unused Compound: Unwanted this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated chemical waste container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.

  • Waste Collection: All chemical waste should be clearly labeled with the contents and stored in a designated, well-ventilated area until it can be collected by a licensed chemical waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don PPE (Lab Coat, Gloves, Safety Glasses) Prepare Workspace 2. Prepare Workspace (Clean Bench, Assemble Equipment) Don PPE->Prepare Workspace Retrieve Compound 3. Retrieve this compound from -20°C Storage Weigh Compound 4. Weigh Compound (In Fume Hood if Powder) Retrieve Compound->Weigh Compound Prepare Solution 5. Prepare Solution (Add Solvent to Compound) Weigh Compound->Prepare Solution Clean Workspace 6. Clean Workspace (Wipe Surfaces) Dispose of Waste 7. Dispose of Waste (Chemical Waste Containers) Clean Workspace->Dispose of Waste Remove PPE 8. Remove PPE Dispose of Waste->Remove PPE Wash Hands 9. Wash Hands Remove PPE->Wash Hands

Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoyl-L-aspartate
Reactant of Route 2
Reactant of Route 2
N-Palmitoyl-L-aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.